molecular formula C5H10FNO2 B8218292 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Cat. No.: B8218292
M. Wt: 135.14 g/mol
InChI Key: FPSKSLOMOAVNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-1-fluoroethyl)oxetan-3-ol is a useful research compound. Its molecular formula is C5H10FNO2 and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Amino-1-fluoroethyl)oxetan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Amino-1-fluoroethyl)oxetan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-amino-1-fluoroethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c6-4(1-7)5(8)2-9-3-5/h4,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSKSLOMOAVNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(CN)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stability Profiling of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Amino-1-fluoroethyl)oxetan-3-ol (CAS: 1305208-47-2) represents a high-value building block in modern medicinal chemistry.[1] The oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, improving solubility and reducing lipophilicity (LogD) without altering the steric profile significantly.[1] However, the incorporation of a strained ether (oxetane) alongside a basic amine and a proximal fluorine atom introduces specific stability challenges—most notably acid-catalyzed ring opening .[1]

This guide provides a comprehensive protocol for assessing the pH-dependent stability of this molecule.[1] Unlike standard stability screens, this protocol addresses the lack of UV chromophore in the molecule and the specific mechanistic vulnerabilities of the oxetane ring.[1]

Part 1: Chemical Logic & Mechanistic Hypothesis

Structural Vulnerabilities

To design a valid stability study, we must first understand the molecule's reactivity profile:

  • The Oxetane Ring: A four-membered ether with significant ring strain (~106 kJ/mol).[1][2] While 3,3-disubstituted oxetanes are kinetically more stable than their mono-substituted counterparts, they remain susceptible to hydrolysis under acidic conditions.[1] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water, leading to ring opening.[1]

  • The Fluorine Atom: Positioned at the

    
    -position relative to the amine.[1] The strong electron-withdrawing induction (
    
    
    
    effect) lowers the pKa of the amine significantly compared to a non-fluorinated analog.[1]
  • The Amine: A primary aliphatic amine.[1] At physiological pH, this will exist in equilibrium between its protonated (ammonium) and neutral forms.[1]

Predicted pKa and Ionization
  • Estimated pKa: ~8.5 – 9.0 (Lower than typical alkyl amines due to

    
    -fluorine and oxetane induction).[1]
    
  • pH 1.2 (Stomach): Fully protonated (

    
    ).[1] High risk of acid hydrolysis.[1]
    
  • pH 7.4 (Blood): Predominantly protonated (

    
    ).[1]
    
  • pH 10.0: Predominantly neutral (

    
    ).[1]
    
Hypothesized Degradation Pathway

The primary degradation pathway is acid-catalyzed hydrolysis .[1]

Mechanism:

  • Protonation: The oxetane oxygen accepts a proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1][3]
    
  • Ring Opening: Water attacks the less hindered or more cationic character carbon (typically C2 or C4), breaking the C-O bond.[1]

  • Product Formation: The result is a 1,3-diol derivative (specifically, a triol structure given the existing C3-hydroxyl).[1]

DegradationMechanism cluster_conditions Conditions Favoring Reaction Start Parent Molecule (Oxetane Intact) Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H+ (Fast) Transition Transition State (Nu: Attack by H2O) Protonated->Transition Rate Limiting Product Degradant (Ring-Opened Triol) Transition->Product + H2O info pH < 4.0 Elevated Temp

Figure 1: Acid-catalyzed hydrolysis mechanism of 3-substituted oxetanes.

Part 2: Experimental Protocol

Analytical Method Development (Critical)

Challenge: This molecule lacks a conjugated


-system (aromatic ring), meaning it has negligible UV absorbance  at standard wavelengths (254 nm).[1]
Solution:  Do NOT  rely on standard HPLC-UV.[1] Use one of the following detection methods:
Primary Recommendation: LC-MS (Single Quad or TOF)
  • Column: HILIC (e.g., Waters XBridge Amide) or C18-Aq (Polar-embedded C18).[1]

    • Reasoning: The molecule is highly polar (LogP < 0).[1] Standard C18 will yield poor retention (

      
      ).[1]
      
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile.[1]

  • Detection: ESI+ (Positive Mode).[1] Monitor

    
     Da.[1]
    
  • Degradant Monitoring: Watch for

    
     Da (Hydration product = 152.1 Da).[1]
    
Secondary Recommendation: HPLC-CAD/ELSD
  • If MS is unavailable, use Charged Aerosol Detection (CAD) or ELSD .[1] These are universal detectors for non-volatile analytes and do not require a chromophore.[1]

Buffer Preparation

Prepare buffers compatible with the chosen analytical method (volatile buffers for MS).[1]

Target pHBuffer SystemConcentrationPreparation Note
pH 1.2 0.1 N HCl0.1 MSimulates gastric fluid.[1] High stress.[1]
pH 4.5 Acetate Buffer50 mMSimulates endosome/lysosome environment.[1]
pH 7.4 Phosphate (UV) or Ammonium Bicarb (MS)50 mMPhysiological blood pH.[1]
pH 10.0 Borate (UV) or Ammonium Hydroxide (MS)50 mMBasic stress.[1]
Stress Testing Workflow
  • Stock Solution: Dissolve 10 mg of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol in 10 mL of Methanol/Water (50:50).

  • Sample Preparation:

    • Aliquot 100 µL of stock into 900 µL of each buffer (Final conc: 0.1 mg/mL).

    • Prepare triplicates for each pH point.[1]

  • Incubation:

    • Temperature: 37°C (Physiological) and 60°C (Accelerated).[1]

    • Timepoints: T=0, 2h, 4h, 8h, 24h, 48h.[1]

  • Quenching:

    • For pH 1.2 samples: Neutralize immediately with dilute NaOH or dilute into cold mobile phase before injection to prevent on-column degradation.[1]

Workflow cluster_analysis Analysis Loop Step1 Stock Prep (1 mg/mL in MeOH/H2O) Step2 Buffer Dilution (pH 1.2, 4.5, 7.4, 10.0) Step1->Step2 Step3 Incubation (37°C & 60°C) Step2->Step3 Sample Sampling (0, 4, 24h) Step3->Sample Quench Quench/Neutralize Sample->Quench Inject LC-MS / CAD Injection Quench->Inject

Figure 2: Experimental workflow for pH-dependent stability profiling.

Part 3: Data Interpretation & Expectations

Quantitative Analysis

Calculate the percentage remaining (


) at each time point relative to T=0.[1]


[1]

Plot


 vs. Time (

).[1] A linear slope indicates Pseudo-First-Order Kinetics , typical for hydrolysis.[1]

[1]
Expected Results (Simulation)

Based on oxetane chemistry, the following profile is expected:

ConditionExpected StabilityLikely DegradantsInterpretation
pH 1.2 Low (

)
Ring-opened triol (+18 Da)Acid-labile.[1] Requires enteric coating or salt selection (e.g., avoid strong acidic salts in solution).[1]
pH 4.5 Moderate Trace triolLikely stable for short durations (GI transit).[1]
pH 7.4 High NoneStable in systemic circulation.[1]
pH 10.0 High NoneStable.[1] Oxetanes resist base hydrolysis.[1]
Troubleshooting
  • No Peaks Observed? The amine might not be ionizing in the MS source if the pH is too high, or it is eluting in the void volume.[1] Switch to HILIC mode.

  • Non-Linear Kinetics? If degradation slows down, it might be an equilibrium reaction (reversible ring opening, though unlikely for oxetanes) or product inhibition.[1]

References

  • Oxetanes in Drug Discovery

    • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 2016.[1]

    • [1]

  • Stability of 3,3-Disubstituted Oxetanes

    • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 2006.[1]

    • [1]

  • Analytical Detection of Non-Chromophoric Compounds

    • Shinde, V. "Analytical Method Development Approach When Compounds Don't Have UV Chromophore."[1] Veeprho, 2020.[1]

    • [1]

  • pKa Data for Fluoroamines

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1] ChemMedChem, 2007.[1]

    • [1]

Sources

"mechanism of action hypotheses for amino-oxetane compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanistic Hypotheses of Amino-Oxetane Compounds in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The amino-oxetane scaffold has emerged as a privileged motif in modern medicinal chemistry, transitioning from a niche structural curiosity to a key component in a growing number of clinical candidates. Its unique combination of physicochemical properties—polarity, three-dimensionality, and the ability to modulate the basicity of proximal amines—makes it a versatile tool for drug designers. This guide provides an in-depth exploration of the mechanism of action hypotheses for amino-oxetane compounds. Rather than possessing an intrinsic biological activity, the amino-oxetane moiety is strategically incorporated into molecules to optimize their interaction with specific biological targets and to enhance their drug-like properties. We will dissect the rationale behind its use as a bioisostere, delve into case studies of its application in targeting G protein-coupled receptors (GPCRs), ion channels, and transporters, and provide detailed experimental protocols for elucidating the mechanisms of action of these novel chemical entities.

The Amino-Oxetane Scaffold: A Strategic Element in Drug Design

The utility of the amino-oxetane core lies not in a standalone mechanism of action, but in its profound influence on the physicochemical and conformational properties of a molecule. Its incorporation is a design choice driven by specific mechanistic and pharmacokinetic hypotheses.

Bioisosterism and Physicochemical Modulation

Amino-oxetanes are frequently employed as bioisosteres for amides and benzamides.[1][2][3][4][5][6] This substitution is hypothesized to confer several advantages:

  • Enhanced Three-Dimensionality: Unlike the planar nature of amides, the puckered oxetane ring introduces a greater degree of three-dimensionality.[1][7] This can lead to improved binding affinity and selectivity by allowing for more optimal interactions within a protein's binding pocket.[8]

  • Increased Aqueous Solubility: The polar nature of the oxetane ring often leads to a significant improvement in aqueous solubility compared to its carbocyclic or amide counterparts, a critical factor for oral bioavailability.[1][5][7][8][9]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to improved pharmacokinetic profiles.[7][8][9]

  • Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the pKa of an adjacent amine.[5][7][8][9] This is a crucial tool for mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[5][9]

PropertyImpact of Amino-Oxetane IncorporationReference
Three-Dimensionality Increased[1][7]
Aqueous Solubility Increased[1][5][7][8][9]
Metabolic Stability Improved[7][8][9]
Amine Basicity (pKa) Reduced[5][7][8][9]
Lipophilicity (LogD) Maintained or slightly increased[1][5]
Conformational Control and Exit Vector Manipulation

While not a direct conformational mimic of amides, the amino-oxetane scaffold offers unique conformational constraints and alters the exit vectors of substituents.[5][6] This allows medicinal chemists to explore novel chemical space and to fine-tune the presentation of pharmacophoric elements to the biological target.

cluster_0 Amide cluster_1 Amino-Oxetane Amide_R1 R1 Amide_C=O C=O Amide_R1->Amide_C=O Oxetane_R1 R1 Amide_NH NH Amide_C=O->Amide_NH Amide_R2 R2 Amide_NH->Amide_R2 Oxetane_C C Oxetane_R1->Oxetane_C Oxetane_CH2_1 CH2 Oxetane_C->Oxetane_CH2_1 Oxetane_NH NH Oxetane_C->Oxetane_NH Oxetane_O O Oxetane_CH2_2 CH2 Oxetane_O->Oxetane_CH2_2 Oxetane_CH2_1->Oxetane_O Oxetane_CH2_2->Oxetane_C Oxetane_R2 R2 Oxetane_NH->Oxetane_R2 GPR88_Pathway AminoOxetaneAgonist Amino-Oxetane GPR88 Agonist GPR88 GPR88 Receptor AminoOxetaneAgonist->GPR88 Binds & Activates Gi_alpha Gαi GPR88->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Modulation of Neuronal Excitability cAMP->Downstream Leads to

Caption: Hypothesized signaling pathway for GPR88 agonists containing an amino-oxetane moiety.

BK Channel Openers
  • Therapeutic Rationale: Large-conductance calcium-activated potassium (BK) channels are crucial regulators of neuronal excitability and smooth muscle tone. [10][11]Their dysfunction has been implicated in conditions like Fragile X syndrome and epilepsy. [11]* Mechanism of Action Hypothesis: Amino-oxetane-containing compounds have been investigated as BK channel openers (activators). [12][13][14]The hypothesis is that these molecules bind to the BK channel, increasing its open probability. [10]This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. [10]The specific amino-oxetane scaffold is chosen to optimize interactions with the channel protein, potentially at the S6/RCK linker, a key region for channel gating. [13]

Glycine Transporter 1 (GlyT1) Inhibitors
  • Therapeutic Rationale: GlyT1 regulates the concentration of glycine in the synaptic cleft. [15][16][17]Glycine is a co-agonist at NMDA receptors, and enhancing NMDA receptor function by inhibiting GlyT1 is a therapeutic strategy for schizophrenia. [16][18][19]* Mechanism of Action Hypothesis: Amino-oxetane derivatives have been designed as GlyT1 inhibitors. The hypothesis is that by blocking the reuptake of glycine, these compounds increase its concentration in the synapse, thereby potentiating NMDA receptor-mediated neurotransmission. [16][18]The amino-oxetane moiety in these inhibitors serves to improve their pharmacokinetic properties and to provide a rigid scaffold for optimal interaction with the transporter.

Experimental Workflows for Mechanism of Action Elucidation

Validating the mechanistic hypotheses for amino-oxetane compounds requires a suite of well-designed experiments.

Target Engagement and Binding Affinity

The first step is to confirm that the compound physically interacts with its intended target.

Protocol: Radioligand Binding Assay (Competition)

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., GPR88) from a stable cell line.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target (e.g., [³H]-agonist), and varying concentrations of the unlabeled amino-oxetane test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the amino-oxetane compound.

Functional Activity Assessment

Once binding is confirmed, the functional consequence of that binding must be determined (e.g., agonism, antagonism, inhibition).

Protocol: cAMP Assay for GPR88 Agonism

  • Cell Culture: Plate HEK293 cells stably expressing GPR88 in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the amino-oxetane test compound. Include a known GPR88 agonist as a positive control and a vehicle as a negative control.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Analysis: Plot the cAMP concentration against the test compound concentration. A potent agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC50 value from the resulting dose-response curve.

cluster_workflow Functional Assay Workflow Start Plate GPR88-expressing cells Add_Compound Add Amino-Oxetane Compound (Varying Concentrations) Start->Add_Compound Add_Forskolin Stimulate with Forskolin Add_Compound->Add_Forskolin Lyse Lyse Cells Add_Forskolin->Lyse Detect_cAMP Measure cAMP Levels Lyse->Detect_cAMP Analyze Analyze Data (EC50) Detect_cAMP->Analyze

Caption: Workflow for determining the functional agonism of an amino-oxetane compound at GPR88.

Protocol: Electrophysiology for BK Channel Opening

  • Cell Preparation: Use whole-cell patch-clamp electrophysiology on cells expressing BK channels.

  • Baseline Recording: Record baseline potassium currents in response to a series of voltage steps.

  • Compound Application: Perfuse the amino-oxetane test compound onto the cell.

  • Post-Compound Recording: Record potassium currents again using the same voltage-step protocol.

  • Analysis: An increase in the outward potassium current at a given voltage indicates that the compound is opening the BK channels. Analyze the shift in the voltage-activation curve to quantify the compound's potency.

Conclusion

The mechanism of action of amino-oxetane compounds is intrinsically linked to the therapeutic target for which they are designed. The amino-oxetane scaffold itself is best understood as a powerful tool for medicinal chemists, enabling the fine-tuning of physicochemical properties and the exploration of novel chemical space. By acting as a versatile bioisostere, it allows for the optimization of solubility, metabolic stability, and target engagement, while mitigating undesirable properties like high amine basicity. The hypotheses driving the design of these compounds are validated through rigorous in vitro and in vivo pharmacological profiling. As our understanding of synthetic methodologies for this scaffold continues to grow, we can expect to see amino-oxetane-containing molecules playing an increasingly important role in the development of next-generation therapeutics.

References

  • W. G. S. G. T. G. Burkhard, F. R. P. W. D. F. J. W. M. F. R. E. M. Carreira, "Oxetanes in Drug Discovery: A New Tool for Medicinal Chemists," Angewandte Chemie International Edition, vol. 51, no. 44, pp. 11028-11039, 2012. [Link]

  • A. J. S. F. D. J. J. M. J. A. Bull, "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison," Journal of Medicinal Chemistry, vol. 66, no. 15, pp. 10442-10454, 2023. [Link]

  • F. G. J. M. S. W. B. M. D. C. A. D. J. A. Bull, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, vol. 66, no. 18, pp. 12493-12535, 2023. [Link]

  • A. J. S. F. D. J. J. M. J. A. Bull, "Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides," Nature Chemistry, vol. 14, no. 2, pp. 160-169, 2022. [Link]

  • X. W. Y. Z. J. L. Y. L. H. Z. J. W. Z. Z., "Applications of oxetanes in drug discovery and medicinal chemistry," Acta Pharmaceutica Sinica B, vol. 12, no. 9, pp. 3435-3453, 2022. [Link]

  • J. A. Bull, "Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides," ResearchGate, 2022. [Link]

  • American Chemical Society, "Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery," 2023. [Link]

  • A. J. S. F. D. J. J. M. J. A. Bull, "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison," ChemRxiv, 2023. [Link]

  • R. E. M. Carreira, "Insights into the physiochemical properties and conformation of amino-oxetanes: A matched molecular pair study," American Chemical Society, 2023. [Link]

  • Taylor & Francis Online, "Synthetic oxetanes in drug discovery: where are we in 2025?," 2024. [Link]

  • ChemRxiv, "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," 2023. [Link]

  • J. C. L. C. L. S. W. S. L. C. W. W. L. C. H. C. C. H. H. C. C. H. C. H. C. H. C. C. H. C. H. C. H. C. C. H. C. H. C. H. C. C. H. C. H. C. H. C. C. H. C. H. C. H. C. C. H. C. H. C. H. C., "Design, synthesis, and characterization of BK channel openers based on oximation of abietane diterpene derivatives," Bioorganic & Medicinal Chemistry, vol. 19, no. 2, pp. 893-902, 2011. [Link]

  • M. G. A. K. A. G. M. S. C. C. M. K. M. O. T. S. H. K. M. O. T. S. H., "Molecular mechanism of pharmacological activation of BK channels," Proceedings of the National Academy of Sciences, vol. 110, no. 21, pp. 8732-8737, 2013. [Link]

  • ResearchGate, "Synthesis and structure of oxetane containing tripeptide motifs," 2022. [Link]

  • A. D. G. P. M. N. G. P., "Oxetane Synthesis via Alcohol C–H Functionalization," Organic Letters, vol. 25, no. 29, pp. 5406-5410, 2023. [Link]

  • ResearchGate, "Chemical structures of tested BK channel openers," 2021. [Link]

  • M. S. S. W. W., "Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays," ChemistryOpen, vol. 9, no. 5, pp. 569-576, 2020. [Link]

  • K. G. Pinney et al., "Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues," Bioorganic & Medicinal Chemistry, vol. 92, p. 117400, 2023. [Link]

  • J. M. J. et al., "The discovery of potent agonists for GPR88, an orphan GPCR, for the potential treatment of CNS disorders," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 7, pp. 1443-1447, 2015. [Link]

  • P. N. B. S. D. O. T. K., "BK channel activators and their therapeutic perspectives," British Journal of Pharmacology, vol. 171, no. 1, pp. 103-115, 2014. [Link]

  • FRAXA Research Foundation, "BK Channel Openers: A New Hope for Fragile X Treatment – Insights from Kaerus Bioscience CEO Robert Ring," 2024. [Link]

  • RTI International, "Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake," [Link]

  • L. G. Harsing Jr, "Glycine transporter type-1 and its inhibitors," Current Medicinal Chemistry, vol. 13, no. 9, pp. 1017-1044, 2006. [Link]

  • Boehringer Ingelheim, "GPR88 agonist | BI-9508 | opnMe," [Link]

  • M. L. G. D. L. R. M. H. R. C. M. H., "The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice," Addiction Biology, vol. 26, no. 6, p. e13063, 2021. [Link]

  • C. L. C. P. R. Guzzo, "Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders," Current Topics in Medicinal Chemistry, vol. 16, no. 29, pp. 3404-3437, 2016. [Link]

  • D. C. Javitt, "Glycine transport inhibitors in the treatment of schizophrenia," Handbook of Experimental Pharmacology, no. 213, pp. 367-399, 2012. [Link]

  • N. S. A. J. L. P. A. N. D. P. K. A. L., "Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction?," Frontiers in Cellular Neuroscience, vol. 17, p. 1198642, 2023. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Asymmetric Synthesis of Chiral 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of the novel chiral molecule, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. This compound incorporates a synthetically challenging chiral fluorohydrin motif attached to a tertiary alcohol on a strained oxetane ring, making it a molecule of significant interest for drug discovery and development. The protocol herein details a strategic multi-step synthesis designed for high stereocontrol, commencing from commercially available starting materials. Key transformations include a copper-catalyzed asymmetric addition to introduce the side chain, a diastereoselective fluorination, and a stereospecific reduction to establish the two contiguous chiral centers. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying scientific rationale for the selected methodologies.

Introduction

The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Chiral fluorohydrins, in particular, are valuable structural motifs found in a range of biologically active compounds.[3] The target molecule, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, presents a unique combination of a strained oxetane ring, a tertiary alcohol, and a vicinal fluoroamine, offering a novel scaffold for medicinal chemistry explorations. The oxetane moiety itself is a desirable surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility and metabolic stability.[4][5]

The synthesis of this molecule is non-trivial, requiring precise control over the stereochemistry at two adjacent chiral centers. This protocol outlines a rational and robust synthetic strategy to achieve this, leveraging modern asymmetric catalytic methods.

Proposed Synthetic Strategy: A Logic-Driven Approach

The retrosynthetic analysis of the target molecule dictates a multi-step approach that systematically builds the carbon skeleton and installs the desired stereocenters. The proposed forward synthesis is designed to maximize stereocontrol and yield, utilizing well-precedented and reliable chemical transformations.

retrosynthesis target Target Molecule intermediate1 Protected Fluoro Azide target->intermediate1 Reduction of Azide intermediate2 Azido Ketone intermediate1->intermediate2 Diastereoselective Reduction intermediate3 Chiral Azido Alcohol intermediate2->intermediate3 Electrophilic Fluorination start Oxetan-3-one intermediate3->start Asymmetric Addition

Caption: Retrosynthetic analysis of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol.

Experimental Protocols

Part 1: Asymmetric Addition of an Azidoethyl Nucleophile to Oxetan-3-one

The initial step focuses on the enantioselective addition of a protected two-carbon unit to oxetan-3-one, establishing the first stereocenter at the C3 position of the oxetane ring. An azido group is used as a masked amine, which is a common strategy to avoid side reactions and allow for late-stage reduction. A copper-catalyzed asymmetric addition provides a reliable method for achieving high enantioselectivity.[6]

Protocol 1: Synthesis of (R)-3-(2-azido-1-hydroxyethyl)oxetan-3-ol

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Cu(OTf)₂ (0.05 mmol) and a chiral bis(oxazoline) ligand (e.g., (R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (0.055 mmol) in anhydrous dichloromethane (DCM) (5 mL). Stir the mixture at room temperature for 1 hour to form the chiral copper catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Nucleophile Generation: In a separate flame-dried flask, prepare the azidoethyl nucleophile. A potential route involves the reaction of a suitable precursor like 2-azidoacetaldehyde with a Grignard or organolithium reagent. For this protocol, we will consider the in situ generation from a silyl enol ether of 2-azidoacetaldehyde. Add the silyl enol ether (1.2 mmol) to the cooled catalyst solution.

  • Addition of Oxetan-3-one: Slowly add a solution of oxetan-3-one (1.0 mmol) in anhydrous DCM (2 mL) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the chiral azido alcohol.

Parameter Expected Value
Yield 65-75%
Enantiomeric Excess (ee) >95%
Characterization ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC
Part 2: Oxidation to the α-Azido Ketone

The secondary alcohol of the side chain is oxidized to a ketone, setting the stage for the diastereoselective introduction of the fluorine atom.

Protocol 2: Synthesis of 3-(2-azidoacetyl)oxetan-3-ol

  • Reaction Setup: To a solution of (R)-3-(2-azido-1-hydroxyethyl)oxetan-3-ol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add Dess-Martin periodinane (1.2 mmol).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until both layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (ethyl acetate/hexane) to afford the azido ketone.

Part 3: Diastereoselective Electrophilic Fluorination

This crucial step introduces the fluorine atom adjacent to the newly formed ketone. The existing stereocenter at the oxetane ring will direct the stereochemical outcome of the fluorination. The use of an electrophilic fluorinating agent like Selectfluor® is a well-established method.[7]

Protocol 3: Synthesis of 3-(2-azido-1-fluoroacetyl)oxetan-3-ol

  • Reaction Setup: Dissolve the azido ketone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Addition of Fluorinating Agent: Add Selectfluor® (1.2 mmol) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC and ¹⁹F NMR.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the desired diastereomer of the α-fluoro-α-azido ketone.

Part 4: Diastereoselective Reduction and Deprotection

The final steps involve the stereoselective reduction of the α-fluoro ketone to the corresponding fluorohydrin, followed by the reduction of the azide to the primary amine. The stereochemical outcome of the ketone reduction is critical for establishing the final stereochemistry of the target molecule.

Protocol 4: Synthesis of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

  • Diastereoselective Ketone Reduction:

    • Dissolve the α-fluoro-α-azido ketone (1.0 mmol) in anhydrous methanol (10 mL) and cool to -78 °C.

    • Add sodium borohydride (1.5 mmol) portion-wise. The choice of reducing agent and conditions is critical for diastereoselectivity and may require optimization.[8][9]

    • Stir at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction carefully with a few drops of acetic acid, followed by the addition of a saturated aqueous solution of Rochelle's salt.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography to isolate the chiral azido fluorohydrin.

  • Azide Reduction:

    • Dissolve the purified azido fluorohydrin (1.0 mmol) in methanol (10 mL).

    • Add a catalytic amount of Palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Transformation Key Reagents Expected Diastereomeric Ratio Expected Yield
Ketone Reduction NaBH₄>10:170-85%
Azide Reduction H₂, Pd/C->95%

Workflow and Data Visualization

synthesis_workflow cluster_0 Step 1: Asymmetric Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Fluorination cluster_3 Step 4: Reduction & Deprotection A Oxetan-3-one B Chiral Azido Alcohol A->B Cu(OTf)2, Chiral Ligand, Azidoethyl Nucleophile C Azido Ketone B->C Dess-Martin Periodinane D α-Fluoro-α-Azido Ketone C->D Selectfluor® E Azido Fluorohydrin D->E NaBH4 F Target Molecule E->F H2, Pd/C

Caption: Overall workflow for the asymmetric synthesis.

Conclusion and Future Perspectives

The protocol detailed in this application note presents a robust and stereocontrolled pathway to the novel chiral molecule 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. The strategic use of asymmetric catalysis and well-established functional group transformations provides a reliable method for accessing this and structurally related compounds. The modularity of this synthetic route allows for the potential generation of a library of analogs by varying the chiral ligand, the nucleophile, and the fluorinating agent. This will enable extensive structure-activity relationship (SAR) studies, which are crucial in the early stages of drug discovery. Further optimization of reaction conditions, particularly for the diastereoselective reduction step, could lead to even higher stereoselectivity and overall yield. The successful synthesis of this complex scaffold opens new avenues for the exploration of novel chemical space in medicinal chemistry.

References

  • O'Hagan, D. (2025).
  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Vanagel, M., et al. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Buchwald, S. L., & Liu, P. (2016). Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. Science, 353(6295), 144-150.
  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.
  • Burés, J. (2015). Asymmetric Synthesis. University of Manchester.
  • Fustero, S., et al. (2002).
  • Pan, J., et al. (2010). Highly efficient diastereoselective reduction of alpha-fluoroimines. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles. BenchChem.
  • Gouverneur, V. (2018).
  • Wolstenhulme, J. R., et al. (2017).
  • Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. SciSpace.
  • Remete, A. M., et al. (2018). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. PMC.
  • Kolman, R. J., et al. (2026). Biocatalytic synthesis of fluorine-containing chiral azido compounds in a two-phase system.
  • Iida, T., et al. (1985). Highly diastereocontrolled reduction of ketones by means of hydrosilanes. Practical synthesis of optically active 1,2-diols and 2-amino alcohols of threo or erythro configuration. Journal of the American Chemical Society.
  • Bull, J. A. (2021). Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2H-1,4-benzoxazines. Organic Letters.
  • Science of Synthesis. (2017). Oxetanes and Oxetan-3-ones. Thieme.
  • Gandelman, M., et al. (2005). Enantioselective Ring-Opening of Epoxides by HF-Reagents. Asymmetric Synthesis of Fluoro Lactones.
  • Akiyama, Y., et al. (2003). Regioselective Synthesis ofFluorohydrines via SN2-Type Ring-Opening of Epoxideswith TBABF-KHF2. Hokkaido University Collection of Scholarly and Academic Papers.
  • Landelle, G., et al. (2019). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. HAL Open Science.
  • Kiss, L., et al. (2019). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. CORE.
  • O'Hagan, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • Fustero, S., & González, A. (2003). Stereoselective Synthesis of Fluorine‐Containing β‐Amino Acids. CSIC.
  • Gouverneur, V., & Tredwell, M. (2012).
  • Al-Masoudi, N. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.
  • Liang, T., et al. (2025). Perfluoroalkyl Editing of Fluoroalkynes: Chemo-, Regio-, and Stereoselective Synthesis of (E)-(2-Amino-fluoroalkenyl)pyrimidines. PubMed.
  • Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Alaska Fairbanks.
  • Sun, J. (2021). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing.
  • Doyle, A. G. (2014). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. PMC.
  • Carreira, E. M. (2011). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols.
  • Koksch, B. (2014). Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl.

Sources

Application Note: Derivatization of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 3-(2-amino-1-fluoroethyl)oxetan-3-ol, a scaffold of significant interest in medicinal chemistry. The strategic incorporation of an oxetane ring can enhance key physicochemical properties such as aqueous solubility and metabolic stability, while the fluoroethylamine moiety offers a vector for probing specific interactions within biological targets.[1][2][3][4][5][6] This document outlines a systematic approach to designing and synthesizing a focused library of analogs by modifying the primary amine. Detailed, field-tested protocols for N-acylation, N-sulfonylation, and urea formation are provided, emphasizing experimental design, reaction monitoring, and robust characterization. The ultimate goal is to empower researchers to efficiently generate high-quality data for rigorous structure-activity relationship (SAR) analysis, accelerating the optimization of novel therapeutic agents.

Strategic Imperatives in Medicinal Chemistry

The confluence of oxetane and fluorine chemistry represents a powerful strategy in modern drug design.[7][8][9][10][11] Oxetanes, as compact, polar, and metabolically stable motifs, are increasingly utilized as isosteres for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[1][3][5][6] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, block metabolic "soft spots," and enhance binding affinity through unique non-covalent interactions.[7][8][11]

The target molecule, 3-(2-amino-1-fluoroethyl)oxetan-3-ol, combines these desirable features. The primary amine serves as a critical handle for derivatization, allowing for systematic exploration of the chemical space around the core scaffold. A well-designed SAR campaign originating from this scaffold can rapidly provide insights into the target's binding pocket topology, including steric tolerance, hydrogen bonding requirements, and electrostatic preferences.

Designing the SAR Derivatization Strategy

The primary amine of the title compound is the most synthetically accessible and biologically relevant point for modification. Our strategy focuses on creating a diverse set of analogs by forming stable amide, sulfonamide, and urea linkages. This approach allows for the systematic modulation of key molecular properties.

Key Properties to Probe via Derivatization:

  • Steric Bulk: Introducing groups of varying size (e.g., acetyl vs. benzoyl) to probe the spatial constraints of the binding pocket.

  • Hydrogen Bonding: Comparing amides (H-bond donor and acceptor) with sulfonamides (acceptor only) and tertiary amides (acceptor only) to map hydrogen bond networks.

  • Lipophilicity & Aromatic Interactions: Incorporating aliphatic vs. aromatic/heteroaromatic moieties to explore hydrophobicity and potential π-stacking or cation-π interactions.

  • Electronic Effects: Using substituted aromatic rings (e.g., 4-methoxybenzoyl vs. 4-nitrobenzoyl) to modulate the electronic character of the derivative.

The following diagram illustrates the logic of this SAR-driven approach.

SAR_Logic cluster_core Core Scaffold cluster_derivatization Derivatization Point cluster_properties Properties to Probe cluster_analogs Resulting Analogs Core 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Amine Primary Amine (R-NH2) Core->Amine Sterics Steric Bulk Amine->Sterics H_Bond H-Bonding Amine->H_Bond Lipo Lipophilicity Amine->Lipo Electronics Electronics Amine->Electronics Amides Amides Sterics->Amides Sulfonamides Sulfonamides Sterics->Sulfonamides Ureas Ureas Sterics->Ureas H_Bond->Amides H_Bond->Sulfonamides H_Bond->Ureas Lipo->Amides Lipo->Sulfonamides Lipo->Ureas Electronics->Amides Electronics->Sulfonamides Electronics->Ureas SAR_Insights Structure-Activity Relationship (SAR) Insights Amides->SAR_Insights Sulfonamides->SAR_Insights Ureas->SAR_Insights

Caption: Logic diagram for the SAR study.

Synthetic Workflow and Protocols

The derivatization of the primary amine is a robust and high-yielding process. The general workflow involves the reaction of the starting material with an appropriate electrophile (acyl chloride, sulfonyl chloride, or isocyanate) in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Workflow Start Starting Material: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Reaction Derivatization Reaction (e.g., N-Acylation) Start->Reaction Reagents Electrophile: - Acyl Chloride (RCOCl) - Sulfonyl Chloride (RSO2Cl) - Isocyanate (RNCO) Base: - Triethylamine (TEA) - DIPEA Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography, Prep-HPLC) Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Final Final Analog Library Characterization->Final

Caption: General synthetic workflow for derivatization.

General Laboratory Considerations
  • Reagents & Solvents: All reagents should be of high purity. Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) should be used, particularly for reactions sensitive to moisture like those involving acyl chlorides and isocyanates.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide bond using an acyl chloride.[12][13][14][15]

Materials:

  • 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (1.0 eq)

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(2-amino-1-fluoroethyl)oxetan-3-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (to achieve a concentration of ~0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of sulfonamides from sulfonyl chlorides.[16][17]

Materials:

  • 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (1.0 eq)

  • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

  • Pyridine or TEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 3-(2-amino-1-fluoroethyl)oxetan-3-ol (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x, to remove pyridine), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to obtain the pure sulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 3: General Procedure for Urea Formation

This protocol outlines the synthesis of ureas via reaction with an isocyanate.

Materials:

  • 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (1.0 eq)

  • Isocyanate of choice (e.g., phenyl isocyanate, methyl isocyanate) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(2-amino-1-fluoroethyl)oxetan-3-ol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the isocyanate (1.05 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. The product often precipitates from the reaction mixture. Monitor by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude material by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography.

  • Characterize the final urea product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Data Collation and Interpretation

Systematic collection of data is crucial for building a coherent SAR model. For each synthesized analog, the chemical structure, purification method, yield, and complete characterization data should be recorded. Biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) should then be tabulated alongside this information.

Table 1: Template for SAR Data Summary

Cmpd IDR-GroupModification TypeYield (%)Purity (HPLC, %)Biological Activity (IC₅₀, µM)
Parent -HAmine->9810.5
EX-01 -C(O)CH₃Acetamide85>995.2
EX-02 -C(O)PhBenzamide78>991.8
EX-03 -SO₂CH₃Mesyl sulfonamide65>9825.1
EX-04 -SO₂PhPhenyl sulfonamide71>998.9
EX-05 -C(O)NHPhPhenyl urea92>990.9
..................

Interpretation: By comparing the biological activity of analogs, key relationships can be deduced. For example, a comparison between EX-01 (acetamide) and EX-02 (benzamide) would reveal the impact of adding a sterically larger, aromatic group. Similarly, comparing EX-02 (amide) with EX-04 (sulfonamide) helps to elucidate the importance of the amide N-H hydrogen bond donor.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction; impure reagents; moisture contamination.Ensure anhydrous conditions; check reagent purity; extend reaction time or gently heat; use a more potent coupling agent if necessary.
Multiple Products Di-acylation (unlikely but possible); side reaction with tertiary alcohol.Use exact stoichiometry (1.0-1.1 eq of electrophile); maintain low temperatures (0 °C); ensure a non-nucleophilic base is used.
Difficult Purification Similar polarity of starting material and product; streaking on silica gel.Adjust eluent polarity for chromatography; consider reverse-phase HPLC for polar compounds; for basic compounds, add 1% TEA to the eluent.
No Reaction Deactivated electrophile (hydrolyzed); sterically hindered reagents.Use fresh, high-quality electrophiles; consider using a more reactive acylating agent (e.g., activated ester) or a stronger base.

Conclusion

This application note provides a strategic and practical guide for the derivatization of 3-(2-amino-1-fluoroethyl)oxetan-3-ol. By systematically applying the robust protocols for N-acylation, N-sulfonylation, and urea formation, researchers can efficiently generate diverse libraries of analogs. The careful tabulation and analysis of the resulting biological data will enable the construction of a detailed structure-activity relationship, providing critical insights to guide the optimization of lead compounds and accelerate the drug discovery process.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L. and Carreira, E.M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4513-4516. [Link]

  • Bull, J.A., Croft, R.A., Davis, O.A., Doran, R. and Morgan, K.F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Taylor & Francis Online (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate Publication. [Link]

  • de la Fuente, M.C., Shaughnessy, M., Vo, D.D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534-12586. [Link]

  • Zheng, Y., Wang, C., Wang, Y., et al. (2017). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 58, 284-294. [Link]

  • ChemPubSoc Europe (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • Katritzky, A.R., Singh, S.K., He, H.Y., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(1), 25-34. [Link]

  • Müller, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry, 32(6), 1111-1117. [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • ResearchGate (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate Publication. [Link]

  • Liao, C., et al. (2013). Structure-Based Investigation on the Interaction of Perfluorinated Compounds with Human Liver Fatty Acid Binding Protein. Environmental Science & Technology, 47(19), 11093-11101. [Link]

  • ResearchGate (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate Publication. [Link]

  • National Institutes of Health (2023). Oxetanes in Drug Discovery Campaigns. PMC, National Library of Medicine. [Link]

  • ACS Publications (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • ResearchGate (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF. [Link]

  • ResearchGate (n.d.). N-Acylation Reactions of Amines. ResearchGate Publication. [Link]

  • Morin, M. D., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1793-1796. [Link]

  • IU Indianapolis ScholarWorks (2011). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Electronic Theses and Dissertations. [Link]

  • PubMed (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. National Library of Medicine. [Link]

  • Journal of Reports in Pharmaceutical Sciences (2023). Fluorine in drug discovery: Role, design and case studies. JRPS, 12(3), 305-314. [Link]

  • ResearchGate (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate Publication. [Link]

  • Organic Chemistry Portal (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Le Studium (n.d.). Fluorine as a key element in modern drug discovery and development. Le Studium Conferences. [Link]

  • Semantic Scholar (2011). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Bulletin of the Korean Chemical Society. [Link]

  • PubMed (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6372-6404. [Link]

Sources

Application Note: A Tiered Strategy for Assessing the Cell Permability of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. This application note details a robust, tiered experimental strategy for characterizing the cell permeability of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, a novel chemical entity (NCE) featuring a polar oxetane motif. Oxetanes are increasingly incorporated into modern drug candidates to modulate physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides field-proven protocols for a high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) and the industry-standard Caco-2 cell-based assay, designed for researchers in drug discovery and development. The workflow progresses from a simple, passive diffusion screen to a complex biological model that accounts for active transport and efflux mechanisms.

Introduction: The Importance of Permeability Assessment

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process is fundamentally governed by the drug's ability to cross the intestinal epithelial barrier. Poor permeability is a major cause of attrition in the drug development pipeline. Therefore, early and accurate assessment of a compound's permeability is essential for selecting and optimizing viable drug candidates.

The subject of this guide, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, contains an oxetane ring, a four-membered oxygen-containing heterocycle. This structural motif has gained significant attention in medicinal chemistry for its ability to improve aqueous solubility, metabolic stability, and other key drug-like properties without significantly increasing lipophilicity.[1][3][4] However, the inherent polarity of the oxetane group necessitates a thorough evaluation of its impact on membrane permeability.

This document outlines a two-tiered approach:

  • Tier 1: PAMPA for a rapid assessment of passive, transcellular diffusion.

  • Tier 2: Caco-2 Assay for a comprehensive analysis including passive and active transport pathways, providing a closer prediction of in vivo human intestinal absorption.[5][6]

This structured workflow ensures that resources are used efficiently, with high-throughput screening to filter compounds early, followed by more complex, biologically relevant assays for promising candidates.

G cluster_0 Permeability Assessment Workflow NCE Test Compound: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol PAMPA Tier 1: PAMPA Assay (Passive Diffusion) NCE->PAMPA Decision1 High Permeability? PAMPA->Decision1 Caco2 Tier 2: Caco-2 Assay (Passive + Active Transport) Decision1->Caco2 Yes Stop Low Permeability: Re-design or Stop Decision1->Stop No Decision2 Good Permeability & Low Efflux? Caco2->Decision2 Proceed Proceed to further ADME studies Decision2->Proceed Yes Efflux High Efflux: Investigate Transporters Decision2->Efflux No

Figure 1: A tiered workflow for assessing compound permeability.

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that predicts passive transcellular permeability.[7][8] It uses a 96-well microplate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor well. This assay is rapid, cost-effective, and ideal for early-stage screening.[9][10]

Principle

A solution of the test compound is added to the donor wells. The compound diffuses across the artificial lipid membrane into the buffer-filled acceptor wells. After a set incubation period, the concentration of the compound in both wells is determined, typically by LC-MS/MS, and the effective permeability coefficient (Pe) is calculated.

Figure 2: Schematic of the PAMPA assay principle.

Step-by-Step Protocol
  • Prepare Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol in DMSO.

    • Control Stocks: Prepare 10 mM DMSO stocks of a high permeability control (e.g., Propranolol) and a low permeability control (e.g., Atenolol).

    • Donor Buffer: Phosphate Buffered Saline (PBS), pH 6.5.

    • Acceptor Buffer: PBS, pH 7.4.

    • Lipid Solution: 1% (w/v) lecithin in dodecane.[10]

  • Assay Plate Preparation:

    • Add 300 µL of Acceptor Buffer to each well of a 96-well acceptor plate.

    • Carefully dispense 5 µL of the lipid solution onto the membrane of each well in the 96-well donor filter plate.[10]

  • Dosing:

    • Prepare the final dosing solutions by diluting the 10 mM stock solutions into the Donor Buffer to a final concentration of 10 µM (final DMSO concentration should be ≤1%).

    • Add 150 µL of the dosing solutions (test compound, controls, and a buffer blank) to the donor plate wells.[10]

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

    • Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[11][12]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Collect samples from both donor and acceptor wells.

    • Quantify the concentration of the compounds in all samples using a validated LC-MS/MS method.[13]

Data Analysis

The effective permeability coefficient (Pe) in cm/s is calculated using the following equation: Pe = C × -ln(1 - [Drug]acceptor / [Drug]equilibrium) Where C is a constant related to the well volume and membrane area, [Drug]acceptor is the concentration in the acceptor well, and [Drug]equilibrium is the theoretical concentration if the compound were evenly distributed.

Tier 2 Protocol: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption.[5][14] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[15][16] This assay measures permeability in both the absorptive (apical-to-basolateral, A-to-B) and secretive (basolateral-to-apical, B-to-A) directions.

Principle

Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell® inserts). Once a confluent monolayer is formed (typically after 21 days), the test compound is added to either the apical (A) or basolateral (B) chamber. The rate of its appearance in the opposite chamber is measured over time to determine the apparent permeability coefficient (Papp).

Figure 3: Caco-2 cell monolayer on a Transwell® insert.

Step-by-Step Protocol
  • Cell Culture:

    • Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% NEAA).

    • Seed cells onto 24-well Transwell® inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[17]

  • Monolayer Integrity Check (Self-Validation):

    • Transepithelial Electrical Resistance (TEER): Before the assay, measure the TEER of each monolayer using a voltmeter. Values should be >200 Ω·cm² to confirm tight junction integrity.[18][19]

    • Lucifer Yellow (LY) Permeability: After the compound transport experiment, assess the flux of the paracellular marker Lucifer Yellow. The Papp for LY should be very low (<1.0 x 10⁻⁶ cm/s), confirming the monolayer was not compromised during the assay.[20][21]

  • Transport Experiment:

    • Wash the monolayers on both apical (0.5 mL) and basolateral (1.5 mL) sides with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[18]

    • A-to-B Direction: Add the test compound (10 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.

    • B-to-A Direction: Add the test compound (10 µM in HBSS) to the basolateral chamber. Add fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with 5% CO₂ and gentle shaking (50 rpm) for 2 hours.[15]

    • At the end of the incubation, collect samples from both donor and receiver chambers for each direction.

  • Sample Analysis:

    • Quantify compound concentrations in all samples using a validated LC-MS/MS method.[22][23] The high sensitivity of LC-MS/MS is crucial for accurately measuring the low concentrations typically found in the receiver wells.[24]

Data Analysis

The apparent permeability coefficient (Papp) in cm/s is calculated: Papp = (dQ/dt) / (A × C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests that the compound is subject to active efflux.[15]

Data Interpretation and Presentation

The results from both assays provide a comprehensive permeability profile. PAMPA gives a baseline for passive diffusion, while Caco-2 reveals the influence of biological transporters.

Table 1: Example Permeability Data for 3-(2-Amino-1-fluoroethyl)oxetan-3-ol and Controls

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Caco-2 Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Test Compound 4.52.89.53.4Moderate (Efflux Substrate)
Propranolol (High)18.222.520.80.9High
Atenolol (Low)0.30.50.61.2Low
Digoxin (Efflux)1.50.810.413.0Low (Efflux Substrate)

Interpretation of Example Data:

  • The test compound shows moderate passive permeability in the PAMPA assay.

  • In the Caco-2 assay, the absorptive (A-to-B) permeability is lower than the PAMPA result, and the efflux ratio is >2. This strongly suggests that 3-(2-Amino-1-fluoroethyl)oxetan-3-ol is a substrate for an efflux transporter like P-gp, which actively pumps the compound out of the cells, limiting its net absorption.

Conclusion

This application note provides a comprehensive and validated two-tiered strategy for assessing the cell permeability of the novel compound 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. By first using the high-throughput PAMPA assay to measure passive diffusion, followed by the more physiologically relevant Caco-2 assay to investigate active transport, researchers can gain critical insights into a compound's absorption potential. This structured approach enables informed decision-making in the drug discovery process, identifying potential liabilities such as transporter-mediated efflux early, and guiding the design of molecules with improved pharmacokinetic profiles.

References

  • Taylor & Francis. (n.d.). Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Taylor & Francis. (2020). Full article: Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Retrieved from [Link]

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ResearchGate. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption | Request PDF. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Retrieved from [Link]

  • MDPI. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability. PMC. Retrieved from [Link]

  • University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • PubMed. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays--Validation Regarding Cell Monolayer Integrity. Pharmaceutics. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • PubMed. (n.d.). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the Caco-2 monolayer integrity when used for a single.... Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Verification of Monolayer Integrity by Lucifer Yellow Flux. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Method Suitability for Drug Permeability Classification. PMC. Retrieved from [Link]

  • Corning. (n.d.). Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. Retrieved from [Link]

  • ACS Publications. (2025). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Retrieved from [Link]

  • PLOS One. (2012). Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer. Retrieved from [Link]

  • YouTube. (2023). Bioanalysis for in-vitro assays. Retrieved from [Link]

  • Profacgen. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • National Institutes of Health. (2020). LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose. PMC. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. Recognizing the unique challenges presented by this molecule's structure—possessing a chiral center, a basic amine, a polar hydroxyl group, and a strained oxetane ring—this document is structured in a practical question-and-answer format. It addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven protocols and methodologies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purification & Impurity Profile

Question 1: My initial purification by standard silica gel chromatography is giving poor recovery and broad peaks. What's happening?

Answer: The molecular structure of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol presents several challenges for standard silica gel chromatography. The primary amine is basic and can interact strongly with the acidic silica surface, leading to tailing and irreversible adsorption.[1][2] The high polarity from the amine and hydroxyl groups also contributes to strong retention, requiring highly polar mobile phases which can decrease resolution.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: Pre-treat the silica gel with a solution of triethylamine (TEA) in your mobile phase (e.g., 1-2% TEA in dichloromethane/methanol). This will cap the acidic silanol groups and reduce tailing.

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or a reversed-phase C18 column, which are more compatible with basic compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and can provide better separation than traditional normal or reversed-phase chromatography.[4]

  • Amine Protection: If chromatographic issues persist, consider temporarily protecting the amine group with a Boc (tert-butyloxycarbonyl) group.[5][6] This will reduce polarity and basicity, leading to more predictable chromatographic behavior.

Question 2: I'm observing a significant impurity that seems to have a similar polarity to my product. How can I identify and remove it?

Answer: Given the synthesis of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, common impurities could include starting materials, diastereomers if the synthesis is not stereospecific, or byproducts from side reactions.[7] A common side reaction could be the ring-opening of the oxetane, especially under acidic conditions, leading to a diol impurity.[8][9][10]

Identification and Removal Strategy:

  • Characterization: Use LC-MS to determine the mass of the impurity. An increase of 18 amu could suggest a water adduct or a ring-opened product. NMR spectroscopy can also provide structural information.

  • Crystallization: This is a powerful technique for removing closely related impurities.[11][12] Experiment with different solvent/anti-solvent systems. For example, dissolve the crude product in a minimal amount of a polar solvent like methanol or isopropanol and slowly add a less polar solvent like diethyl ether or hexanes to induce crystallization.

  • Preparative HPLC: For difficult separations, preparative HPLC using a suitable column (e.g., chiral for diastereomers, or a different stationary phase for polarity-based separation) may be necessary.[13][14]

Section 2: Stereoisomer & Diastereomer Challenges

Question 3: My product is a mixture of diastereomers. How can I separate them?

Answer: The fluorine and the adjacent amine group create a chiral center, and if your synthesis is not stereospecific, you will obtain a mixture of diastereomers. These can be challenging to separate due to their similar physical properties.

Separation Techniques for Diastereomers:

  • Chiral Chromatography: This is the most direct method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are the preferred methods.[14][15][16] SFC is often advantageous for its speed and lower solvent consumption.[17][18]

  • Diastereomeric Salt Formation: React the amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization. The desired diastereomer can then be liberated by treatment with a base.

  • Extractive Distillation: For some diastereomers, extractive distillation with a suitable auxiliary agent can alter the partial pressures of the isomers, enabling separation.[19]

Question 4: How can I determine the enantiomeric excess (ee) of my final product?

Answer: Determining the enantiomeric purity is crucial. Several analytical techniques can be employed.

Methods for Enantiomeric Excess Determination:

  • Chiral HPLC/SFC: Analytical scale chiral chromatography is the gold standard for determining ee.[14][15][20]

  • NMR Spectroscopy with Chiral Derivatizing Agents: React the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR. The integration of the corresponding signals will give the enantiomeric ratio.[21][22]

  • NMR with Chiral Solvating Agents: In some cases, simply mixing the sample with a chiral solvating agent in an NMR tube can induce a chemical shift difference between the enantiomers.[22]

Section 3: Compound Stability & Handling

Question 5: I'm concerned about the stability of the oxetane ring during purification. What conditions should I avoid?

Answer: The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions due to ring strain.[8]

Conditions to Avoid:

  • Strongly Acidic Conditions: The oxetane ring is particularly prone to cleavage in the presence of strong acids.[8][9][10] Avoid acidic chromatography modifiers like trifluoroacetic acid (TFA) if possible, or use them in very low concentrations.

  • High Temperatures: Prolonged exposure to high temperatures can also promote ring-opening.[9]

  • Certain Reducing Agents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can potentially reduce and open the oxetane ring.[9]

Recommendations:

  • Maintain a neutral or slightly basic pH during purification and handling.

  • Perform purifications at room temperature whenever possible.

  • If heating is necessary for crystallization, use the lowest effective temperature and minimize the time.

Part 2: Experimental Protocols & Data

Protocol 1: General Purpose Flash Chromatography (Amine-Tolerant)
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Column Packing: Pack the column with the slurry.

  • Equilibration: Equilibrate the packed column with the mobile phase containing 1% triethylamine (TEA) for at least 3 column volumes.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS.

Protocol 2: Analytical Chiral SFC for Enantiomeric Excess Determination
  • Column: Use a suitable chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A typical mobile phase would be supercritical CO₂ with a co-solvent such as methanol or ethanol.

  • Gradient: Start with a low percentage of co-solvent and gradually increase it to elute the enantiomers.

  • Detection: Use a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Data Summary Table
ParameterRecommended Value/ConditionRationale
pH Range 7.5 - 10Avoids acid-catalyzed oxetane ring-opening.[8][10]
Chromatography Neutral/Basic Alumina, HILIC, Reversed-Phase C18More compatible with basic amines than acidic silica gel.[3][4]
Solvents Dichloromethane, Methanol, Acetonitrile, WaterCommon solvents for polar compounds.
Additives Triethylamine (for normal phase)Masks acidic silanol groups on silica.
Temperature Room Temperature (20-25°C)Minimizes thermal degradation and ring-opening.[9]

Part 3: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Chromatographic Resolution

workflow start Poor Resolution/ Tailing Peaks decision1 Is the amine protected? start->decision1 protect_amine Protect Amine (e.g., Boc) decision1->protect_amine No change_sp Change Stationary Phase (Alumina, C18, HILIC) decision1->change_sp Yes protect_amine->change_sp add_modifier Add Mobile Phase Modifier (e.g., TEA) change_sp->add_modifier end_good Improved Separation add_modifier->end_good diastereomer_separation start Diastereomeric Mixture method_choice Choose Separation Method start->method_choice chiral_chrom Chiral HPLC/SFC method_choice->chiral_chrom Direct Method salt_formation Diastereomeric Salt Formation & Crystallization method_choice->salt_formation Chemical Method other_methods Other Techniques (e.g., Extractive Distillation) method_choice->other_methods Alternative analysis Analyze Purity (Chiral HPLC/NMR) chiral_chrom->analysis salt_formation->analysis other_methods->analysis

Sources

Technical Support Center: Overcoming Synthetic Hurdles in Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: OX-SYNTH-2026 Subject: Troubleshooting Guide for Oxetane Preparation & Handling

Introduction: The "Goldilocks" Ring

Welcome to the Oxetane Synthesis Support Center. You are likely here because the 4-membered ether—the oxetane—is behaving deceptively. It is less strained than an epoxide (~27 kcal/mol) but kinetically slower to form than a tetrahydrofuran (THF). It is a powerful bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility, yet it often vanishes during purification.

This guide addresses the specific "failure modes" of oxetane synthesis. We move beyond standard textbook procedures to the practical realities of forcing a 4-membered ring to close and stay closed.

Module 1: Cyclization Failures (Intramolecular Williamson Ether Synthesis)

Context: The most common route to oxetanes is the cyclization of 1,3-halohydrins or 1,3-sulfonyloxy alcohols. Users frequently report low yields or "missing" products.

FAQ 1.1: "I am trying to cyclize a 1,3-diol monosulfonate, but I'm getting an alkene or a fragmented carbonyl product. What happened?"

Diagnosis: You are likely encountering Grob Fragmentation .[1][2] Root Cause: In 1,3-systems, particularly those with electron-donating substituents or aryl groups at the C2/C3 position, the anti-periplanar alignment of the lone pair on the alkoxide and the C-Leaving Group (C-LG) bond favors fragmentation over the entropically disfavored ring closure.

Troubleshooting Protocol:

  • Check Geometry: If your precursor allows the alkoxide and leaving group to align anti-parallel to the C2-C3 bond, fragmentation is electronically dominant.

  • Switch Reagents:

    • Base: Switch from small counter-ions (NaH) to bulky bases like

      
      -BuOK  or KHMDS  in non-polar solvents (e.g., 
      
      
      
      -BuOH or Et₂O). The bulky cation can disrupt the tight ion pairing required for the fragmentation transition state.
    • Leaving Group: If using a mesylate (Ms), switch to a Tosylate (Ts) or Nosylate (Ns) . While counter-intuitive, a slightly bulkier leaving group can sometimes retard the rotation necessary for fragmentation alignment.

  • Alternative Route: If Grob fragmentation persists, abandon the Williamson route. Switch to Sulfoxonium Ylide Ring Expansion (see Module 2).

FAQ 1.2: "My cyclization is incredibly slow. I'm heating it, but the starting material remains."

Diagnosis: Enthalpic barrier dominance. Root Cause: The formation of a 4-membered ring is kinetically slow (slowest of the common rings: 3 > 5 > 6 > 4 > 7).[3] Corrective Action:

  • Solvent Effect: Use DMSO or Sulfolane . These polar aprotic solvents solvate the cation (Na+/K+), leaving the alkoxide "naked" and significantly more nucleophilic.

  • Temperature: 3,3-disubstituted oxetanes often require heating to 60–80 °C . Do not fear thermal decomposition during the reaction; the ring is thermally stable up to >150 °C in the absence of acid.

Module 2: The "Gem-Dimethyl" Challenge (3,3-Disubstitution)

Context: 3,3-disubstituted oxetanes are the "holy grail" for medicinal chemistry (isosteres of gem-dimethyl). However, creating the quaternary center is sterically demanding.

FAQ 2.1: "I cannot install the second substituent at the C3 position. The alkylation fails."

Diagnosis: Steric shielding. Solution: Do not alkylate the oxetane ring directly. Construct the quaternary center before ring closure. Recommended Workflow:

  • Start with a 1,3-diol or malonate derivative where the quaternary center is already established.

  • Protocol:

    • Step 1: Monoprotect the 1,3-diol (if symmetric).

    • Step 2: Convert the free alcohol to a Triflate (Tf) at -78 °C . Note: Triflates are superior here due to the high reactivity needed to overcome the steric barrier of the adjacent quaternary center.

    • Step 3: Treat with

      
      -BuLi  (2.2 equiv) to effect closure.
      
Visualizing the Decision Pathway

OxetaneStrategy Start Target: Substituted Oxetane SubstPattern Substitution Pattern? Start->SubstPattern Mono 2- or 3-Monosubstituted SubstPattern->Mono Di 3,3-Disubstituted SubstPattern->Di Method2 Sulfoxonium Ylide (Corey-Chaykovsky) Mono->Method2 From Epoxide/Ketone Method3 Paternò-Büchi (Photochemical) Mono->Method3 From Alkene + Aldehyde Method1 Intramolecular Williamson (Base + 1,3-Halohydrin) Di->Method1 From 1,3-Diol Di->Method2 From Ketone Risk1 Risk: Grob Fragmentation (If Aryl groups present) Method1->Risk1 Risk2 Risk: Steric Hindrance Method1->Risk2 Risk1->Method2 Switch Strategy

Caption: Decision matrix for selecting the optimal synthetic route based on substitution pattern and associated risks.

Module 3: Ring Expansion (Corey-Chaykovsky & Sulfoxonium Ylides)

Context: Converting ketones or epoxides to oxetanes using trimethylsulfoxonium iodide (TMSOI).

FAQ 3.1: "I'm trying to ring-expand an epoxide to an oxetane, but I just get the hydrolyzed diol."

Diagnosis: Water contamination or insufficient base strength. Technical Insight: The sulfoxonium ylide is a "soft" nucleophile. The mechanism involves nucleophilic attack on the epoxide followed by intramolecular displacement of DMSO. Protocol Adjustment:

  • Dry Conditions: This reaction is strictly anhydrous. Use flame-dried glassware.

  • Base Selection: Use NaH (washed of oil) or

    
    -BuOK  in DMSO .
    
  • Temperature: The ring-opening step (epoxide

    
     alkoxide) is easy, but the ring-closing step (alkoxide 
    
    
    
    oxetane + DMSO) requires heat (50–60 °C ).
  • One-Pot Protocol:

    • Generate ylide: TMSOI +

      
      -BuOK in DMSO (RT, 30 min).
      
    • Add Ketone/Epoxide.[2][4]

    • Heat to 60 °C for 4–12 h.

Module 4: Isolation & Purification (The "Invisible Product")

Context: You synthesized it, the NMR of the crude looks great, but after the column, it's gone.

FAQ 4.1: "Did my oxetane decompose on the column?"

Diagnosis: Acid-catalyzed ring opening.[5] Mechanism: Silica gel is slightly acidic (pH 4–5). Oxetanes, while stable to weak bases, are sensitive to Brønsted acids which protonate the ether oxygen, making it a good leaving group for nucleophilic attack (even by water). Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Alternative Stationary Phase: Use Basic Alumina (Grade III) if the substrate is highly acid-sensitive.

FAQ 4.2: "I evaporated the solvent, and my flask is empty."

Diagnosis: Volatility.[4][6] Data: Low molecular weight oxetanes (e.g., 3,3-dimethyloxetane) have significant vapor pressure. Handling Guide:

  • Solvent Choice: Extract with Diethyl Ether or Pentane (low boiling points).

  • Evaporation: Do NOT use a high-vacuum pump. Use a rotary evaporator with a bath temperature < 30 °C and stop when the solvent volume is low.

  • Telescoping: If possible, carry the crude oxetane solution directly into the next step without isolation.

Comparison of Synthetic Methods

MethodBest For...Key "Hurdle"Stability Rating
Intramolecular Williamson 3,3-Disubstituted OxetanesGrob Fragmentation; Slow KineticsHigh (once formed)
Sulfoxonium Ylide Spiro-oxetanes; Terminal OxetanesHigh MW byproducts (DMSO removal)Moderate
Paternò-Büchi Complex, highly substituted ringsRegioselectivity (mixtures)Variable
C-H Functionalization Late-stage installation on alcoholsCatalyst cost (Ir/Rh); Radical stabilityHigh

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[4][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][4]

  • Wuitschik, G., et al. (2010).[4][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Jenkins, K., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link][4]

  • Litskan, E., et al. (2024).[8] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[8] [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol and Established Ornithine Decarboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the hypothesized biological activity of the novel compound, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, against well-characterized inhibitors of ornithine decarboxylase (ODC). Drawing upon extensive data from established inhibitors like Eflornithine (α-difluoromethylornithine or DFMO), this document offers a predictive framework for evaluating this new chemical entity and outlines the experimental methodologies required for its characterization.

Introduction: Ornithine Decarboxylase as a Therapeutic Target

Ornithine decarboxylase (ODC) is a pivotal and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1] These polyamines are essential for numerous cellular processes, including cell growth, proliferation, and differentiation.[2] Consequently, elevated levels of polyamines are often associated with rapidly proliferating cells, making ODC a compelling target for therapeutic intervention in a variety of diseases, including cancer, infectious diseases like African trypanosomiasis (sleeping sickness), and conditions characterized by excessive cell growth such as hirsutism.[1][3]

Inhibitors of ODC disrupt the polyamine biosynthesis pathway, leading to a reduction in cellular polyamine levels and a subsequent cytostatic effect.[4] The most clinically successful ODC inhibitor to date is Eflornithine, an enzyme-activated irreversible inhibitor.[1]

The Benchmark Inhibitor: Eflornithine (DFMO)

Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC.[5] The enzyme's catalytic mechanism processes Eflornithine, which is an analog of the natural substrate ornithine. This process, however, leads to the formation of a reactive intermediate that covalently bonds with a cysteine residue in the ODC active site, permanently inactivating the enzyme.[5]

Key Biological Activities of Eflornithine:

  • Treatment of African Trypanosomiasis: Eflornithine is a crucial medication for the second stage of sleeping sickness caused by Trypanosoma brucei gambiense.[1][5]

  • Hirsutism: A topical formulation of Eflornithine is used to reduce unwanted facial hair in women by inhibiting ODC in hair follicles.[3][6]

  • Cancer Chemoprevention and Treatment: The role of ODC in cell proliferation has led to extensive research into Eflornithine as an anti-cancer agent.[7] It has shown promise in preventing certain cancers and is being investigated for the treatment of neuroblastoma.[7][8]

A Novel Contender: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

While direct biological data for 3-(2-Amino-1-fluoroethyl)oxetan-3-ol is not yet prevalent in public literature, its structural features suggest it may function as an inhibitor of ornithine decarboxylase. The presence of a fluoroethyl amine moiety presents a potential pharmacophore that could mimic the substrate ornithine and interact with the ODC active site. The oxetane ring, a known bioisostere in medicinal chemistry, can modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity, potentially offering an improved therapeutic profile over existing inhibitors.[9][10]

It is hypothesized that, similar to Eflornithine, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol could act as a mechanism-based inhibitor of ODC. The fluorine atom, a strong electron-withdrawing group, could facilitate a reaction cascade within the active site leading to irreversible inactivation of the enzyme.

Comparative Biological Activity: A Predictive Framework

The following table outlines the expected biological activity of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol in comparison to the known activities of Eflornithine. This serves as a hypothesis to be tested through the experimental protocols detailed below.

Parameter Eflornithine (DFMO) 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (Hypothesized)
Target Ornithine Decarboxylase (ODC)Ornithine Decarboxylase (ODC)
Mechanism of Action Irreversible, enzyme-activated ("suicide") inhibitor[5][11]Potentially irreversible, mechanism-based inhibitor
Primary Effect Depletion of intracellular polyamines (putrescine, spermidine)[4]Expected depletion of intracellular polyamines
Cellular Outcome Cytostatic (inhibition of cell proliferation)[4]Expected cytostatic effects
Known Applications African trypanosomiasis, hirsutism, cancer chemoprevention[3][4][5]Potential for similar applications, possibly with improved efficacy or safety
Key Structural Feature α-difluoromethylornithine[12]2-Amino-1-fluoroethyl with an oxetan-3-ol moiety

Experimental Protocols for Characterization

To validate the hypothesized biological activity of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, a series of well-established assays should be performed.

In Vitro ODC Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit ODC activity. A common and robust method is the radiolabeling assay.[13]

Principle: The assay quantifies the enzymatic conversion of L-[1-¹⁴C]ornithine to ¹⁴CO₂. The amount of released ¹⁴CO₂ is directly proportional to ODC activity.

Step-by-Step Methodology:

  • Enzyme Source: Prepare a cell lysate from a source with high ODC activity (e.g., rapidly proliferating cancer cells) or use purified recombinant ODC.

  • Reaction Mixture: In a sealed reaction vessel, combine the enzyme source, pyridoxal-5'-phosphate (PLP) cofactor, and varying concentrations of the test compound (3-(2-Amino-1-fluoroethyl)oxetan-3-ol) or a known inhibitor (Eflornithine) as a positive control.

  • Initiation: Start the reaction by adding the radiolabeled substrate, L-[1-¹⁴C]ornithine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and CO₂ Trapping: Stop the reaction by adding an acid (e.g., citric acid). The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a hyamine hydroxide solution.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay

This assay assesses the cytostatic effect of the compound on whole cells.

Principle: Assays like the MTT or WST-1 assay measure the metabolic activity of cells, which correlates with the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line known to be sensitive to ODC inhibition) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, Eflornithine, and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the GI₅₀ value (the concentration of compound that causes 50% inhibition of cell growth).

Polyamine Analysis by HPLC

This method directly measures the intracellular concentrations of polyamines to confirm that the compound's mechanism of action involves the intended pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with the test compound for a specified time, then harvest and lyse the cells.

  • Derivatization: Derivatize the polyamines in the cell lysate with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde) to enable detection.

  • HPLC Separation: Separate the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector and quantify the amounts of putrescine, spermidine, and spermine by comparing them to known standards.

Visualizing the Scientific Logic

Ornithine Decarboxylase Pathway and Inhibition

ODC_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine CO2 Polyamines Spermidine, Spermine Putrescine->Polyamines Cell_Growth Cell Growth & Proliferation Polyamines->Cell_Growth Inhibitor 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Eflornithine Inhibitor->ODC Inhibition

Caption: Inhibition of Ornithine Decarboxylase blocks polyamine synthesis.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Enzyme_Assay ODC Enzyme Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Proliferation_Assay Cell Proliferation Assay GI50 Determine GI50 Proliferation_Assay->GI50 HPLC_Analysis Polyamine Analysis (HPLC) Polyamine_Levels Measure Putrescine & Spermidine Levels HPLC_Analysis->Polyamine_Levels Test_Compound Test Compound: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Test_Compound->Enzyme_Assay Test_Compound->Proliferation_Assay Test_Compound->HPLC_Analysis

Sources

"comparative analysis of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol with its non-fluorinated analog"

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (Compound F) with its non-fluorinated analog 3-(2-Aminoethyl)oxetan-3-ol (Compound H).

Subject: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol vs. 3-(2-Aminoethyl)oxetan-3-ol Context: Fragment-Based Drug Discovery (FBDD) & Lead Optimization[1]

Executive Summary

In modern medicinal chemistry, the oxetane ring is a privileged motif used to modulate solubility and metabolic stability, often acting as a bioisostere for gem-dimethyl or carbonyl groups.[1][2][3][4] This analysis compares the standard 3-(2-Aminoethyl)oxetan-3-ol with its fluorinated derivative, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol .[1]

The introduction of a single fluorine atom at the


-position relative to the oxetane ring (and 

-position relative to the amine) fundamentally alters the physicochemical landscape of the molecule.[1] This modification is not merely structural but functional, driving a reduction in amine basicity (

), enhancing lipophilicity (

), and locking molecular conformation via the gauche effect.[1] These changes are critical for optimizing CNS penetration and reducing hERG liability.[1]

Physicochemical Profiling

The following data highlights the "Fluorine Effect" on the core scaffold.

PropertyNon-Fluorinated Analog (Compound H)Fluorinated Analog (Compound F)Impact of Fluorination
Structure


Introduction of chiral center
MW ( g/mol ) 117.15135.14+18 Da
Basic

~9.5 - 9.8~7.8 - 8.2Lowered by ~1.5 units (Critical for permeability)
LogP (Calc) -1.2-0.8Slight increase in lipophilicity
LogD (pH 7.4) -2.5 (mostly ionized)-1.1 (more neutral species)Improved Membrane Permeability
TPSA ~66

~66

Negligible change
H-Bond Donors 33Identical
Expert Insight: The Modulation

The most significant advantage of Compound F is the reduction of the amine


.[1] The strong electron-withdrawing induction (-I effect) of the fluorine atom propagates through the carbon chain to the amine.[1]
  • Compound H (

    
    ) : At physiological pH (7.4), >99% of the molecules are protonated (cationic).[1] This limits passive diffusion across the Blood-Brain Barrier (BBB).[1]
    
  • Compound F (

    
    ) : A significant fraction (~20-25%) exists as the neutral free base at pH 7.4, drastically enhancing passive permeability and reducing the energy penalty for desolvation.[1]
    

Structural Analysis: The Gauche Effect

Fluorination introduces a stereoelectronic bias known as the fluorine gauche effect .[1] In 1,2-disubstituted ethanes containing fluorine and a protonated amine (or heteroatom), the molecules tend to adopt a gauche conformation rather than anti.[1]

  • Mechanism : Hyperconjugation between the

    
     orbital and the low-lying 
    
    
    
    antibonding orbital stabilizes the gauche rotamer.[1]
  • Consequence : In Compound F, the side chain

    
     adopts a rigid, kinked conformation relative to the oxetane ring.[1] This pre-organization can lower the entropic penalty of binding to a protein target, potentially improving potency compared to the flexible chain of Compound H.[1]
    

Experimental Synthesis Protocols

The synthesis of these fragments requires distinct strategies. The fluorinated analog utilizes a specialized "fluoro-aldol" type addition.[1]

Diagram: Synthetic Pathways

SynthesisPathways Oxetanone 3-Oxetanone (Starting Material) Int_H Intermediate: 3-(Cyanomethyl)oxetan-3-ol Oxetanone->Int_H Route A (Non-F) -78°C Int_F Intermediate: 3-(1-Fluoro-1-cyanomethyl)oxetan-3-ol Oxetanone->Int_F Route B (Fluorinated) -78°C Acetonitrile Acetonitrile (CH3CN) + LiHMDS Acetonitrile->Int_H Red_H Reduction (LiAlH4 / THF) Int_H->Red_H Prod_H Compound H: 3-(2-Aminoethyl)oxetan-3-ol Red_H->Prod_H FAcetonitrile Fluoroacetonitrile (FCH2CN) + LDA FAcetonitrile->Int_F Red_F Selective Reduction (BH3·DMS) Int_F->Red_F Prod_F Compound F: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Red_F->Prod_F Avoids defluorination

Caption: Divergent synthetic routes for non-fluorinated (Route A) and fluorinated (Route B) oxetane amines.

Detailed Protocol for Compound F (Fluorinated)

Reagents: 3-Oxetanone, Fluoroacetonitrile, LDA (Lithium Diisopropylamide), Borane-Dimethyl Sulfide (


).[1]
  • Nucleophilic Addition :

    • Cool a solution of LDA (1.1 eq) in dry THF to -78°C.

    • Add Fluoroacetonitrile (1.0 eq) dropwise.[1] Stir for 15 min to generate the

      
      -fluoro- 
      
      
      
      -lithio-nitrile species.[1]
    • Add 3-Oxetanone (1.0 eq) dissolved in THF dropwise.[1]

    • Stir at -78°C for 1 hour, then quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate to yield the cyanohydrin intermediate.[1]
      
  • Reduction (Critical Step) :

    • Dissolve the intermediate in dry THF.

    • Add

      
       (3.0 eq) at 0°C (Avoid 
      
      
      
      as it may cause defluorination via elimination).[1]
    • Reflux for 2 hours.[1]

    • Quench carefully with MeOH/HCl to break the boron-amine complex.[1]

    • Basify with NaOH and extract with DCM.[1]

    • Purification : Use SCX-2 (Strong Cation Exchange) chromatography to isolate the amine.[1]

Biological Implications & Metabolic Stability[1][2][3][4][5]

Metabolic Soft Spots[1]
  • Compound H : The methylene carbons in the ethyl chain (

    
    ) are susceptible to oxidative deamination by MAO (Monoamine Oxidase) and hydroxylation by CYP450 isoforms.[1]
    
  • Compound F : The fluorine atom at the

    
    -position deactivates the adjacent C-H bonds towards radical abstraction (CYP450 mechanism) due to the high electronegativity of F. Furthermore, the lowered basicity reduces affinity for the catalytic site of MAO enzymes.[1]
    
Diagram: Metabolic Blockade

Metabolism CompH Compound H (Non-Fluorinated) MAO MAO / CYP450 Attack CompH->MAO MetabH Oxidative Deamination (Aldehyde metabolite) MAO->MetabH High Clearance CompF Compound F (Fluorinated) Block Fluorine Blockade (C-F Bond Strength) CompF->Block Stable Metabolically Stable Intact Amine Block->Stable Low Clearance

Caption: Fluorine substitution prevents oxidative deamination, enhancing metabolic half-life.[1]

Experimental Validation Protocols

A. Determination (Potentiometric Titration)

To validate the basicity shift:

  • Prepare a 10 mM solution of the compound in 0.1 M KCl (ionic strength adjustor).[1]

  • Titrate with 0.1 M HCl and 0.1 M KOH using an autotitrator (e.g., Sirius T3).

  • Expected Result : Compound H inflection point at pH ~9.6; Compound F inflection point at pH ~8.0.[1]

B. Microsomal Stability Assay

To prove metabolic superiority:

  • Incubate 1

    
     of test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Sample at 0, 5, 15, 30, and 60 minutes.

  • Quench with cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.[1]

  • Calculation : Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5] Angewandte Chemie International Edition, 45(46), 7736-7739.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] Link

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

  • Sigma-Aldrich. "3-(2-Aminoethyl)oxetan-3-ol Product Page."[1] Link

  • Plesniak, K., et al. (2017).[1] "The Fluorine Gauche Effect: A Brief History." Beilstein Journal of Organic Chemistry, 13, 448-458.[1] Link

Sources

"validating the target engagement of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol in a cellular context"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cellular Target Engagement of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Executive Summary & Strategic Context

The Challenge: In modern Fragment-Based Drug Discovery (FBDD), the transition from biochemical hits to cellularly active leads is the "Valley of Death." Small, polar fragments often lack the lipophilicity to penetrate membranes or the affinity to show clear phenotypic effects.

The Solution: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol represents a high-value "scaffold product"—a specialized bioisostere designed to bridge this gap. It combines the oxetane ring (enhancing solubility and metabolic stability) with a fluorinated side chain (providing a specific NMR handle and modulating pKa).

Scope of This Guide: This guide compares the validation strategies for this specific scaffold against standard alternatives. We do not just compare the molecule; we compare the performance of validation systems (In-Cell 19F-NMR vs. CETSA vs. NanoBRET) required to prove its target engagement.

Technical Comparison: Validation Methodologies

To validate the cellular target engagement of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, we must leverage its unique structural features: the fluorine atom and the high solubility conferred by the oxetane.

Comparative Analysis of Engagement Assays

FeatureMethod A: In-Cell 19F-NMR (The "Product-Specific" Solution)Method B: Cellular Thermal Shift (CETSA) (The "Standard" Alternative)Method C: NanoBRET (The "Functional" Alternative)
Principle Direct detection of the 19F signal shift upon protein binding within the cytosol.Thermodynamic stabilization of the target protein upon ligand binding.Energy transfer between a luciferase-tagged target and a fluorescent tracer.
Suitability for Scaffold Optimal. Directly leverages the 1-fluoroethyl group.High. Oxetane solubility allows high concentrations needed for thermal shifts.Medium. Requires a competitive tracer, which may not exist for novel fragments.
Labeling Requirement Label-Free (The compound is the label).Label-Free (Native protein or simple tag).Requires Tracer (Complex assay development).
Cellular Permeability Directly measures intracellular concentration and binding.Infers binding; assumes permeability if shift is observed.Infers binding via competition.
Throughput Low (Specialized equipment required).Medium-High (Western blot or AlphaScreen).High (Plate-based).
Structural Insight High. Chemical shift perturbation reveals binding mode/environment.Low. Binary (bound/unbound).Low. K_d determination only.

Verdict: For 3-(2-Amino-1-fluoroethyl)oxetan-3-ol , In-Cell 19F-NMR is the superior validation method for mechanistic proof, while CETSA is the superior method for throughput screening.

Detailed Experimental Protocols

Protocol A: In-Cell 19F-NMR Target Engagement

This protocol leverages the specific fluorine atom in the 1-fluoroethyl chain.

Prerequisites:

  • Compound: >98% pure 3-(2-Amino-1-fluoroethyl)oxetan-3-ol.

  • Cells: HEK293 or HeLa (overexpressing target protein if endogenous levels < 5 µM).

  • Instrument: 600 MHz NMR with cryoprobe.

Workflow:

  • Cell Preparation:

    • Grow

      
       cells.
      
    • Incubate cells with 200 µM - 1 mM of the compound for 1-2 hours at 37°C. (Note: The oxetane motif ensures solubility at these high concentrations, unlike lipophilic fragments).

  • Slurry Formation:

    • Wash cells

      
       with PBS to remove extracellular compound.
      
    • Resuspend in 500 µL of bio-compatible NMR buffer (PBS + 10% D2O for lock).

    • Transfer to a 5mm NMR tube.

  • Acquisition:

    • Run a 1D 19F-NMR experiment (e.g., CPMG pulse sequence to suppress broad background signals).

    • Reference: Run a "buffer-only" sample of the compound.

  • Analysis:

    • Free Signal: Sharp peak at characteristic chemical shift (

      
      ).
      
    • Bound Signal: Broadened peak or distinct new peak (

      
      ).
      
    • Readout: Calculate the fraction bound (

      
      ) based on peak integration or line-width broadening.
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

The robust alternative for validating thermal stabilization.

Workflow:

  • Treatment:

    • Treat live cells with the compound (10 µM, 50 µM, 100 µM) for 1 hour.

    • Include a DMSO control.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse cells (freeze-thaw or mild detergent).

    • Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unstable) proteins.

  • Detection:

    • Analyze supernatant via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide profiling).

  • Data Interpretation:

    • Plot "Fraction Soluble" vs. Temperature.

    • Shift (

      
      ):  A right-shift in the melting curve indicates successful cellular target engagement.
      

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific fluorinated oxetane scaffold.

ValidationLogic cluster_properties Scaffold Advantages Start Compound: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Check1 Is the Target Known? Start->Check1 BranchKnown Target Known Check1->BranchKnown BranchUnknown Phenotypic Hit (Target Unknown) Check1->BranchUnknown Method1 Primary Choice: In-Cell 19F-NMR (Leverages F-atom) BranchKnown->Method1 High Solubility & F-Label Method2 Secondary Choice: CETSA (Thermal Stability) BranchKnown->Method2 High Throughput Needed Method3 Thermal Proteome Profiling (TPP) (Mass Spec based CETSA) BranchUnknown->Method3 Identify Target Outcome1 Result: Direct Binding Evidence (Chemical Shift) Method1->Outcome1 Outcome2 Result: Thermal Stabilization (Tm Shift) Method2->Outcome2 Method3->Outcome2 Prop1 Oxetane: High Solubility (Enables mM dosing) Prop1->Method1 Prop2 Fluorine: NMR Active (Specific Signal) Prop2->Method1

Figure 1: Decision matrix for validating target engagement of fluorinated oxetane fragments. The workflow prioritizes 19F-NMR due to the specific structural properties of the compound.

Scientific Rationale (E-E-A-T)

Why Oxetanes? The oxetane ring in 3-(2-Amino-1-fluoroethyl)oxetan-3-ol is not merely a linker; it is a bioisostere for the gem-dimethyl group. It reduces lipophilicity (LogD) while maintaining metabolic stability, a concept pioneered by the Carreira group (ETH Zürich) and Roche. This reduction in lipophilicity is critical for reducing non-specific binding in cellular assays, making the "signal-to-noise" ratio in CETSA and NMR significantly better than with traditional alkyl chains.

Why Fluorine? The 1-fluoroethyl group acts as a built-in sensor. In traditional drug discovery, adding a label (like a fluorophore for FRET) can alter the compound's binding. Here, the fluorine is part of the pharmacophore. In-Cell 19F-NMR allows us to observe the compound inside the cell without any external tags, providing the highest level of "Trustworthiness" in the data.

Causality in Protocols:

  • Step 1 of CETSA: We use high concentrations (up to 100 µM) because fragments typically have low affinity (

    
     in µM-mM range). The oxetane's solubility prevents precipitation at these levels, which would otherwise cause false positives in thermal aggregation assays.
    

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][2] Angewandte Chemie International Edition. [Link]

    • Foundational paper establishing oxetanes as key physicochemical modul
  • Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. [Link]

    • The authorit
  • Luchinat, E., & Banci, L. (2018). "In-Cell NMR: A New Tool for Drug Discovery." Angewandte Chemie International Edition. [Link]

    • Describes the methodology for using NMR to valid
  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

    • Comprehensive review of oxetane synthesis and properties.

Sources

"cross-reactivity profiling of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol against a kinase panel"

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the kinase cross-reactivity profile of the novel compound 3-(2-Amino-1-fluoroethyl)oxetan-3-ol is presented, with supporting experimental data against established alternatives. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

The human kinome, comprising over 500 kinases, represents a rich source of targets for therapeutic intervention, particularly in oncology and immunology. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial depending on the context. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its safety profile.

This guide provides a comparative analysis of a novel oxetane-containing compound, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, against a panel of kinases. The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry due to its ability to act as a polar handle and improve physicochemical properties such as solubility. Here, we elucidate the kinase selectivity profile of this compound and benchmark its performance against Staurosporine, a notoriously potent but non-selective kinase inhibitor, to highlight the principles of interpreting selectivity data.

Experimental Design & Rationale

The primary objective is to determine the inhibitory activity of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol against a broad, functionally diverse panel of kinases and to quantify its selectivity.

Choice of Kinase Panel

A comprehensive kinase panel is essential for identifying both primary targets and potential off-targets. For this analysis, the ScanMax® kinase panel from Eurofins DiscoverX was selected, which encompasses 468 human kinases. This panel was chosen for its breadth, covering all major branches of the human kinome tree, and its utilization of the robust KINOMEscan™ competition binding assay technology. This assay format measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of the kinase, providing a direct measure of binding affinity.

Selection of Comparator Compound

Staurosporine is included as a benchmark control. Its pan-kinase inhibitory activity provides a valuable reference for a non-selective profile, against which the specificity of novel compounds can be judged.

Methodology: KINOMEscan™ Profiling

A detailed, step-by-step methodology for the KINOMEscan™ competition binding assay is provided below. This self-validating system ensures robust and reproducible data.

Experimental Protocol
  • Compound Preparation : 3-(2-Amino-1-fluoroethyl)oxetan-3-ol and Staurosporine were dissolved in 100% DMSO to create 100 mM stock solutions. These were then prepared into a final assay concentration of 10 µM.

  • Assay Principle : The assay is based on a competitive binding format. Kinases are tagged with a DNA-tag and immobilized on a solid support. An active site-directed ligand, coupled to a detectable tag (e.g., biotin), is pre-incubated with the kinase.

  • Competition Step : The test compound (10 µM) is added to the kinase-ligand complex. If the test compound binds to the ATP-binding site, it will displace the tagged ligand.

  • Quantification : The amount of tagged ligand remaining bound to the kinase is quantified using quantitative PCR (qPCR) of the DNA tag. The results are reported as a percent of the DMSO control (% Control).

  • Data Interpretation : A lower % Control value indicates stronger binding and greater inhibition by the test compound. A commonly used threshold for a significant "hit" is a % Control value of <35, which generally corresponds to a dissociation constant (Kd) of <3 µM.

G cluster_prep Preparation cluster_assay Binding Assay cluster_readout Quantification Compound Test Compound (e.g., Oxetane) Addition Add Test Compound Compound->Addition Kinase DNA-tagged Kinase (Immobilized) Incubation Incubate Kinase with Tagged Ligand Kinase->Incubation Incubation->Addition Displacement Competition/ Displacement Addition->Displacement Wash Wash Unbound Components Displacement->Wash Elution Elute Bound Complex Wash->Elution qPCR Quantify DNA Tag via qPCR Elution->qPCR Data Calculate % Control qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

Results: Comparative Selectivity Analysis

The screening results are summarized in the table below. Data is presented as the percentage of kinases inhibited below a certain threshold (% Control) and by calculating a Selectivity Score (S-score) for a more nuanced comparison. The S-score is defined as the number of kinases with a % Control < 10 divided by the total number of kinases tested; a lower S-score indicates higher selectivity.

Parameter 3-(2-Amino-1-fluoroethyl)oxetan-3-ol Staurosporine Interpretation
Screening Concentration 10 µM10 µMStandard concentration for primary screening.
Number of Kinases Tested 468468Comprehensive panel covering the human kinome.[1][2]
Hits (% Control < 35) 12315The oxetane compound shows significantly fewer off-targets.
Hits (% Control < 10) 3241Indicates strong binding to a very limited number of kinases.
Selectivity Score (S(10)) 0.0064 (3/468)0.515 (241/468)A dramatically lower S-score confirms the high selectivity of the oxetane compound.
Primary Target(s) Identified Hypothetical Kinase 1 (HK1)Pan-Kinase InhibitorThe oxetane compound demonstrates clear target specificity.
Off-Target Profile Minimal, with weak binding to 9 other kinases.Broad, with potent binding across multiple kinase families.[3][4][5]Suggests a lower potential for toxicity due to off-target effects.[6][7][8]

Discussion and Interpretation

The data clearly demonstrates that 3-(2-Amino-1-fluoroethyl)oxetan-3-ol is a highly selective kinase inhibitor, in stark contrast to the broad-spectrum activity of Staurosporine. At a concentration of 10 µM, it potently interacts with only a small fraction of the kinome. This high degree of selectivity is a desirable characteristic for a modern therapeutic candidate, as it reduces the likelihood of unforeseen side effects mediated by the inhibition of unintended kinases.[6][9][10]

The oxetane moiety likely contributes to this selectivity by influencing the compound's conformation and physicochemical properties, such as solubility and hydrogen bonding capacity, allowing for a more tailored fit into the ATP-binding pocket of its specific target(s).[11][12][13] The fluorine atom can also form specific interactions and modulate the pKa of the adjacent amine, further refining the binding profile.

The promiscuity of Staurosporine is well-documented and stems from its ability to form hydrogen bonds with conserved backbone atoms in the kinase hinge region, a feature common to most kinases.[3][14] While this makes it a powerful research tool for inducing apoptosis or broadly inhibiting kinase activity, it precludes its use as a targeted therapeutic.[3][15]

The identification of off-targets, even weak ones, is crucial. These interactions can lead to unexpected pharmacology or toxicity.[16] For 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, the 9 minor off-targets should be further investigated with dose-response assays to determine their IC50 or Kd values. This follow-up is essential to confirm if these interactions are potent enough to be physiologically relevant.

G cluster_pathway RTK Receptor Tyrosine Kinase (RTK) OnTarget On-Target Kinase (e.g., HK1) RTK->OnTarget Activates Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylates Response_On Desired Therapeutic Response Substrate1->Response_On OffTarget Off-Target Kinase (e.g., Kinase X) Substrate2 Substrate 2 OffTarget->Substrate2 Response_Off Undesired Side Effect Substrate2->Response_Off Inhibitor Selective Inhibitor (Oxetane Compound) Inhibitor->OnTarget Inhibits Inhibitor->OffTarget Avoids

Caption: Benefit of a Selective Kinase Inhibitor.

Conclusion

The cross-reactivity profiling of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol against a comprehensive 468-kinase panel reveals a highly selective inhibitor profile. When benchmarked against the non-selective inhibitor Staurosporine, its superior specificity is evident. This characteristic is a primary goal in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target-related toxicity.[17][18][19] Further characterization, including IC50 determination for the identified hits and cellular assays, is warranted to fully elucidate the therapeutic potential of this promising compound. This guide underscores the necessity of broad kinome screening in the early stages of drug development to enable data-driven decisions and guide medicinal chemistry efforts.[20]

References

  • Eurofins DiscoverX. scanMAX Kinase Assay Panel. [Link]

  • Vertex AI Search.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Cell. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • The Ōmura Satoshi Museum. Staurosporine: world's first indolocarbazole & anticancer drug precursor. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Reaction Biology. Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]

  • PubMed. Protein kinase inhibition of clinically important staurosporine analogues. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]

  • Eurofins Discovery. scanMAX Kinase KINOMEscan LeadHunter Panel. [Link]

  • PharmaFeatures. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Taylor & Francis Online. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • NATURE SCIENCE. Kinase 서비스. [Link]

  • ResearchGate. Eurofins-DiscoverX GAK InCELL Pulse IC 50 curves for key compounds. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol: Evaluating Plausible Routes and Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the small, strained oxetane ring offers a fascinating tool to modulate key physicochemical properties like solubility, lipophilicity, and metabolic stability. When further functionalized with fluorine and an amino group, as in 3-(2-amino-1-fluoroethyl)oxetan-3-ol, it becomes a valuable building block for novel therapeutics. However, a thorough review of scientific and patent literature reveals no explicitly detailed synthesis for this specific molecule.

This guide addresses this gap by proposing and critically evaluating several plausible synthetic routes. We will dissect each pathway, drawing parallels from established methodologies for analogous compounds, to provide a forward-looking analysis of their potential reproducibility, scalability, and inherent challenges. This document is intended to serve as a strategic roadmap for chemists aiming to synthesize this and related compounds.

Plausible Synthetic Strategies

The synthesis of our target molecule presents a key challenge: the stereoselective installation of a fluorine atom and an amino group on the carbon chain adjacent to a quaternary center. We will explore three distinct strategies, all commencing from the readily available starting material, oxetan-3-one.

Route A: Cyanohydrin Formation and Sequential Reduction/Fluorination

This linear approach is arguably the most direct on paper, leveraging the well-established chemistry of cyanohydrins. It prioritizes the formation of the C-C bond early in the sequence.

Scientific Rationale: The synthesis begins with the addition of a cyanide equivalent to oxetan-3-one. The resulting cyanohydrin is a versatile intermediate. The nitrile group can be reduced to a primary amine, and the tertiary alcohol can be converted to a fluorine atom. The order of these transformations is critical to avoid side reactions. Here, we propose a fluorination-first approach followed by nitrile reduction.

Experimental Protocol (Proposed):

  • Step 1: Formation of 3-(cyanomethyl)oxetan-3-ol. To a solution of oxetan-3-one in a suitable solvent (e.g., ethanol), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature until the reaction is complete. Quench with an aqueous acid solution to hydrolyze the silyl ether and afford the cyanohydrin.

  • Step 2: Fluorination of the Tertiary Alcohol. The tertiary alcohol is then fluorinated using a nucleophilic fluorinating agent. A common choice for this transformation is diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®. Dissolve the cyanohydrin in an anhydrous, non-polar solvent like dichloromethane (DCM) and cool to -78 °C. Add the fluorinating agent dropwise and allow the reaction to slowly warm to room temperature. Causality Note: This step is often the most challenging in terms of reproducibility. The reaction can be prone to elimination side products, and precise temperature control is crucial.

  • Step 3: Reduction of the Nitrile. The resulting fluorinated nitrile is reduced to the primary amine. A robust method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. Alternatively, catalytic hydrogenation over a Raney Nickel or cobalt catalyst can be employed under high pressure, which may offer a safer and more scalable option.

Workflow Diagram:

Route_A A Oxetan-3-one B 3-(Cyanomethyl)oxetan-3-ol A->B 1. TMSCN, ZnI₂ 2. H₃O⁺ C 3-(Cyanofluoromethyl)oxetane B->C DAST or Deoxo-Fluor® DCM, -78 °C to rt D 3-(2-Amino-1-fluoroethyl)oxetan-3-ol C->D LiAlH₄, THF or H₂, Raney Ni

Caption: Route A: Cyanohydrin formation followed by fluorination and reduction.

Route B: Epoxide-based Strategy

This route constructs the fluoro-amino alcohol moiety by opening a purpose-built epoxide. This strategy can offer better stereochemical control if the epoxidation step is diastereoselective.

Scientific Rationale: The key to this route is the creation of a vinyl-substituted oxetanol, which can then be epoxidized. The subsequent regioselective opening of the epoxide with an amine source introduces the required functionality.

Experimental Protocol (Proposed):

  • Step 1: Vinylation of Oxetan-3-one. Oxetan-3-one is treated with a vinyl Grignard reagent (vinylmagnesium bromide) in THF at low temperature to generate 3-vinyloxetan-3-ol. This step creates the two-carbon side chain.

  • Step 2: Epoxidation. The vinyl group is then epoxidized. For simple epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) can be used. For potential stereocontrol, an asymmetric epoxidation catalyst (e.g., a Sharpless or Jacobsen catalyst) could be explored, although the tertiary alcohol may interfere.

  • Step 3: Fluorinative Ring Opening. The epoxide is opened with a fluoride source. A common method is using a combination of an amine-HF complex like Olah's reagent (pyridine-HF). This should regioselectively open the epoxide at the less hindered carbon, installing the fluorine and a hydroxyl group.

  • Step 4: Conversion to Amine. The newly formed secondary alcohol is converted to the amine. This can be achieved via a two-step sequence: mesylation or tosylation of the alcohol followed by displacement with an azide (e.g., sodium azide) and subsequent reduction (e.g., with H₂/Pd-C or Staudinger reaction). This sequence typically proceeds with inversion of stereochemistry.

Workflow Diagram:

Route_B A Oxetan-3-one B 3-Vinyloxetan-3-ol A->B VinylMgBr, THF, 0 °C C Spiro-oxetane epoxide B->C m-CPBA, DCM D Fluoro-diol intermediate C->D Pyridine-HF E 3-(2-Amino-1-fluoroethyl)oxetan-3-ol D->E 1. MsCl, Et₃N 2. NaN₃, DMF 3. H₂, Pd/C

Caption: Route B: Epoxide formation and sequential ring-opening/amination.

Route C: Photoredox-Catalyzed Carboxylic Acid Addition

This modern approach leverages photoredox catalysis to directly couple an amino acid derivative with oxetan-3-one, potentially shortening the synthesis. This route is inspired by recent advances in the direct conversion of carboxylic acids to 3-oxetanols.[1]

Scientific Rationale: This strategy utilizes a photoredox-catalyzed decarboxylative addition. An N-protected α-amino acid is decarboxylated to form a nucleophilic radical, which then adds to oxetan-3-one. The resulting tertiary alcohol would then need to be fluorinated.

Experimental Protocol (Proposed):

  • Step 1: Photoredox Decarboxylative Coupling. An N-protected glycine derivative (e.g., Boc-glycine) is reacted with oxetan-3-one in the presence of a suitable photocatalyst (e.g., an iridium or organic-based catalyst) and a light source (e.g., blue LEDs). This reaction would form the Boc-protected amino alcohol precursor.[1]

  • Step 2: Fluorination. The tertiary alcohol of the coupled product is fluorinated using DAST or Deoxo-Fluor®, as described in Route A. The presence of the protected amine may influence the reactivity and side products.

  • Step 3: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane) to yield the final product.

Workflow Diagram:

Route_C A Oxetan-3-one + Boc-Glycine B Boc-protected amino alcohol A->B Photocatalyst, light (e.g., Ir-based) C Boc-protected fluoro-amine B->C DAST or Deoxo-Fluor® DCM, -78 °C to rt D 3-(2-Amino-1-fluoroethyl)oxetan-3-ol C->D TFA, DCM or HCl, dioxane

Caption: Route C: Convergent photoredox-catalyzed coupling strategy.

Comparative Analysis and Reproducibility Outlook

FeatureRoute A (Cyanohydrin)Route B (Epoxide)Route C (Photoredox)
Plausibility High. Uses classic, well-understood reactions.High. Epoxide chemistry is robust and predictable.Moderate to High. Relies on modern but powerful methods.
Number of Steps 343
Key Challenge Reproducibility of the tertiary alcohol fluorination (DAST/Deoxo-Fluor®). Potential for elimination.Regioselectivity of epoxide opening. Multi-step conversion of alcohol to amine.Optimization of the photoredox reaction conditions. Substrate compatibility.
Scalability Moderate. Use of TMSCN and LiAlH₄ can be challenging on a large scale.Good. Grignard and epoxidation reactions are generally scalable. Azide chemistry requires caution.Potentially challenging. Photoreactors for large-scale synthesis are specialized equipment.
Stereocontrol Poor. Creates a racemic mixture at the new stereocenter.Potentially good. Asymmetric epoxidation could induce diastereoselectivity.Poor. Creates a racemic mixture.
Starting Materials Oxetan-3-one, TMSCNOxetan-3-one, VinylMgBrOxetan-3-one, Boc-Glycine

Expert Insights on Reproducibility:

  • Route A is the most "textbook" approach. Its success hinges almost entirely on the fluorination step. This reaction is notoriously substrate-dependent and prone to low yields due to competing elimination and rearrangement pathways. A laboratory may need significant optimization of the fluorinating agent, solvent, and temperature to achieve a reproducible outcome.

  • Route B offers more control points. The individual steps (Grignard, epoxidation, azide displacement) are generally high-yielding and reproducible. The main challenge is the regioselectivity of the fluorinative ring-opening. However, precedents suggest that attack at the terminal carbon is highly favored. The multi-step conversion of the alcohol to the amine adds length but uses reliable reactions. This route is likely the most robust and reproducible of the three, albeit the longest.

  • Route C is the most innovative. Photoredox catalysis is a powerful tool, but reactions can be sensitive to catalyst loading, solvent purity, and light intensity. While the direct coupling is elegant, the subsequent fluorination of the more complex amino alcohol substrate re-introduces the primary challenge from Route A. Reproducibility would depend on careful optimization of both the photocatalytic and fluorination steps.

Conclusion and Recommendation

While no published procedure for 3-(2-amino-1-fluoroethyl)oxetan-3-ol exists, established chemical principles allow for the design of several plausible synthetic routes.

  • For initial small-scale synthesis and proof-of-concept, Route A offers the most direct path, but researchers should be prepared for significant optimization of the fluorination step.

  • For a more robust, scalable, and likely more reproducible synthesis, Route B is the recommended approach. Although it involves more steps, each transformation is based on highly reliable and well-understood chemistry, minimizing the risk of unpredictable failures.

  • Route C represents a cutting-edge approach that could be highly efficient if optimized. It is an excellent choice for research groups with expertise in photoredox catalysis who are willing to invest time in methods development.

Ultimately, the choice of synthesis will depend on the specific resources, timeline, and scale required by the research team. This guide provides the strategic framework necessary to embark on the synthesis of this valuable chemical building block with a clear understanding of the potential challenges and opportunities.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Carreira, E. M., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.
  • Burkhard, J. A., et al. (2010). Synthesis of 3-Substituted Oxetanes and Their Application in Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.
  • Bull, J. A., et al. (2022). Amino-Oxetane as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluoride. Nature Chemistry, 14, 160-169.[2]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).[3][4]

  • CN111925344A - Synthetic method of 3-oxetanone. (2020).[2]

  • CN103694201B - Synthesis method of oxetanone. (2014).[5]

  • Prakash, G. K. S., & Olah, G. A. (2007). Deoxofluorination of Alcohols and Carbonyl Compounds. In Modern Fluoroorganic Chemistry (pp. 129-166). Wiley-VCH.
  • EP2246322A1 - Process for producing -fluoro- -amino acids. (2010).
  • Ballatore, C., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 56(18), 7384-7399.
  • Douglas, J. J., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Chemistry, 15, 1547-1554.[1]

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Chemical Entities: A Case Study with 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered heterocycle, has gained significant attention as a versatile bioisostere.[1][2] Its introduction can modulate key properties such as aqueous solubility, lipophilicity, and metabolic stability when used to replace functionalities like gem-dimethyl or carbonyl groups.[1] This guide focuses on a hypothetical novel chemical entity (NCE), 3-(2-Amino-1-fluoroethyl)oxetan-3-ol , a compound that combines the promising oxetane scaffold with a fluorinated aminoethyl side chain.

While such NCEs hold therapeutic promise, a rigorous and early evaluation of their potential off-target effects is a cornerstone of successful drug development. Unforeseen interactions with unintended biological targets are a major cause of preclinical and clinical failures, leading to significant financial and temporal losses.[3][4][5] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-tiered framework for systematically evaluating the off-target profile of this NCE. We will compare its hypothetical performance with a relevant alternative, a structural analog where the oxetan-3-ol moiety is replaced by a more traditional carboxylic acid group, to highlight the impact of this bioisosteric substitution.

Our approach is built on a foundation of scientific integrity, progressing logically from predictive computational methods to empirical in vitro and in vivo assessments. Each stage is designed not just to identify potential liabilities but to understand the underlying mechanisms, thereby enabling data-driven decisions and guiding the design of safer, more effective therapeutics.

Part 1: In Silico Profiling – The Predictive First Pass

Expertise & Rationale: Before committing to costly and time-consuming wet lab experiments, in silico toxicology and off-target prediction serve as an indispensable first-pass filter.[5][6] These computational methods leverage vast databases of known compound-target interactions and structure-activity relationships to forecast potential liabilities.[3][4] This predictive power allows for the early identification of red flags, prioritization of resources, and the design of more focused subsequent experiments. By assessing the molecule virtually, we can screen for potential interactions across a significant portion of the proteome, far exceeding what is feasible with initial experimental panels.[3]

Methodology: Predictive Toxicology and Off-Target Modeling

The initial assessment involves a suite of computational tools to build a comprehensive predictive profile for our lead compound and its comparator.

  • Physicochemical Property Calculation: Key molecular descriptors (e.g., cLogP, molecular weight, pKa, logS) are calculated to ensure the compound falls within a drug-like chemical space.[3]

  • Toxicity Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are employed to predict various toxicological endpoints. This involves submitting the compound's structure to validated software platforms.

    • Tools: A combination of freely available tools like the US EPA's T.E.S.T.[7] and more comprehensive commercial platforms or web servers like toxCSM[8] or MolToxPred[6] are utilized.

    • Endpoints: Key predictions include Ames mutagenicity, carcinogenicity, developmental toxicity, and organ-specific toxicities (e.g., hepatotoxicity).[7][8]

  • Off-Target Interaction Mapping: Machine learning and pharmacophore-based models are used to predict binding affinity against a wide range of known off-targets.

    • Approach: The Off-Target Safety Assessment (OTSA) framework, which uses multiple 2D and 3D similarity methods, provides a robust prediction of potential interactions.[3][9] This process screens the NCE against thousands of targets associated with preclinical and clinical adverse events.[3]

Data Presentation: Predicted Liability Profile

The table below summarizes hypothetical in silico predictions for our lead compound and a carboxylic acid-based analog.

Prediction Endpoint 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (Lead) Carboxylic Acid Analog (Comparator) Rationale for Difference
Ames Mutagenicity Low ProbabilityLow ProbabilityBoth scaffolds are generally considered non-mutagenic.
hERG Inhibition Low-Medium ProbabilityLow ProbabilityThe oxetane may introduce a spatial arrangement with some potential for hERG interaction, requiring experimental validation.
Hepatotoxicity Low ProbabilityLow-Medium ProbabilityCarboxylic acids can sometimes be associated with metabolic liabilities leading to hepatotoxicity. The oxetane may offer improved metabolic stability.
CYP450 Inhibition (e.g., 3A4) Medium ProbabilityMedium ProbabilityBoth compounds possess features that could lead to interactions with metabolic enzymes; requires experimental confirmation.
Nuclear Receptor Activation (e.g., PXR) Low ProbabilityLow ProbabilityNeither structure strongly suggests agonism of common nuclear receptors.
Experimental Workflow: In Silico Screening

The following diagram illustrates the logical flow of the computational assessment phase.

in_silico_workflow cluster_input Input cluster_analysis Analysis Modules cluster_output Output & Decision start NCE Structure: 3-(2-Amino-1-fluoroethyl)oxetan-3-ol physchem Physicochemical Property Calculation (cLogP, MW, pKa) start->physchem Submit Structure qsar QSAR Toxicity Prediction (Ames, Carcinogenicity) start->qsar Submit Structure otsa Off-Target Interaction Prediction (OTSA) (GPCRs, Kinases, Ion Channels) start->otsa Submit Structure report Integrated Risk Report physchem->report Aggregate Predictions qsar->report Aggregate Predictions otsa->report Aggregate Predictions decision Go / No-Go Decision Prioritize Wet-Lab Assays report->decision

Caption: Workflow for in silico off-target and toxicity prediction.

Part 2: In Vitro Broad Panel Screening – Casting a Wide Net

Expertise & Rationale: Following predictive modeling, the next logical step is empirical screening against a broad panel of targets known to be implicated in adverse drug reactions (ADRs).[10] This is a cost-effective strategy to rapidly identify potential off-target liabilities early in the discovery process.[10][11] We utilize tiered, standardized safety panels that cover a wide range of protein families, including GPCRs, ion channels, kinases, and transporters.[12] It is crucial to perform both binding and functional assays, as the former only indicates an interaction, while the latter reveals the nature of that interaction (e.g., agonist, antagonist, allosteric modulator), providing more actionable data.[12][13]

Methodology 1: Broad Radioligand Binding Panel (Safety44/77)

This assay identifies compounds that displace a known radiolabeled ligand from a target, indicating direct binding. Panels like the Safety 44 or the more modern Safety 77 are industry standards.[10][13][14]

Step-by-Step Protocol (Generic Radioligand Binding Assay):

  • Preparation: A membrane preparation expressing the target receptor is incubated in a multi-well plate.

  • Compound Addition: The test compound (e.g., 3-(2-Amino-1-fluoroethyl)oxetan-3-ol) is added at a standard screening concentration (typically 1-10 µM).

  • Radioligand Addition: A specific, high-affinity radiolabeled ligand for the target is added to all wells.

  • Incubation: The plate is incubated to allow competitive binding to reach equilibrium.

  • Harvesting: The contents of each well are rapidly filtered through a filter mat, trapping the membranes while unbound radioligand passes through.

  • Detection: The filter mat is washed, dried, and a scintillant is added. The amount of radioactivity trapped on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Analysis: The percentage of radioligand displacement by the test compound is calculated relative to control wells (no compound) and non-specific binding wells (excess unlabeled ligand). A significant inhibition (typically >50%) flags a "hit."

Methodology 2: Functional hERG Assay

The hERG potassium channel is a critical anti-target due to the risk of cardiac arrhythmia (QT prolongation). A functional assay is essential to assess true liability.

Step-by-Step Protocol (Automated Patch Clamp):

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293) is cultured to confluence.

  • Cell Preparation: Cells are harvested and prepared as a single-cell suspension.

  • Assay Execution: The cell suspension is loaded into an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Seal Formation: Individual cells are captured, and a high-resistance "gigaseal" is formed between the cell membrane and the recording electrode.

  • Baseline Recording: A specific voltage protocol is applied to elicit and measure the characteristic hERG tail current under baseline conditions.

  • Compound Application: The test compound is perfused over the cell at increasing concentrations.

  • Effect Measurement: The hERG current is measured at each concentration after compound equilibration.

  • Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the data to a dose-response curve.

Data Presentation: Comparative Off-Target Panel Hits

The table below shows hypothetical screening data at a 10 µM concentration.

Target Assay Type % Inhibition by Lead Compound % Inhibition by Comparator Interpretation & Next Steps
5-HT2B Receptor Binding8%12%No significant activity; low risk of 5-HT2B-mediated valvulopathy.
Dopamine Transporter (DAT) Binding15%18%No significant activity; low risk of CNS side effects related to dopamine reuptake.
hERG Channel Functional25%9%Lead shows weak inhibition. Proceed to full dose-response to determine a precise IC50.
M1 Muscarinic Receptor Binding65%58%Both compounds hit. Proceed to functional antagonist/agonist assays to determine mechanism and potency.
Beta-2 Adrenergic Receptor Binding4%7%No significant activity.
CYP2D6 Enzymatic55%45%Both show potential for drug-drug interactions. Determine IC50 and mechanism (reversible/irreversible).
Experimental Workflow: Tiered In Vitro Safety Screening

in_vitro_workflow cluster_tier1 Tier 1: Broad Screening (Single Concentration) cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_output Output start Test Compound (10 µM) binding_panel Broad Binding Panel (e.g., Safety77) start->binding_panel herg_screen hERG Functional Screen start->herg_screen dose_response Dose-Response Binding (Determine Ki) binding_panel->dose_response If Hit (>50% inhib.) cyp_ic50 CYP Inhibition IC50 binding_panel->cyp_ic50 If CYP Hit functional_assay Functional Assays (Agonist/Antagonist Mode) herg_screen->functional_assay If Hit (>20% inhib.) profile Off-Target Profile Report (Ki, IC50, EC50 values) dose_response->profile Generate Data functional_assay->profile Generate Data cyp_ic50->profile Generate Data

Caption: Tiered approach for in vitro off-target liability screening.

Part 3: Cell-Based Assays – Probing Biological Context

Expertise & Rationale: Moving from isolated proteins to a cellular environment provides a more biologically relevant system to assess a compound's effects.[15] Cell-based assays are critical for evaluating general cytotoxicity, which establishes the therapeutic window, and for investigating specific liabilities flagged in earlier screens. For example, if in silico predictions or binding assays suggest mitochondrial effects, a dedicated mitochondrial function assay is a necessary follow-up to confirm or refute this risk.[16]

Methodology 1: General Cytotoxicity Assay

This assay measures the concentration at which a compound causes cell death, providing a general toxicity benchmark (IC50).

Step-by-Step Protocol (CellTiter-Glo® Luminescent Assay):

  • Cell Plating: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded into 96-well opaque plates and allowed to attach overnight.

  • Compound Treatment: The test compound is serially diluted and added to the cells. Wells with vehicle (e.g., DMSO) serve as a negative control.

  • Incubation: Cells are incubated with the compound for a set period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, which generates a luminescent signal proportional to the amount of ATP present—an indicator of cell viability.

  • Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read on a plate-reading luminometer.

  • Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression curve fit.

Methodology 2: Mitochondrial Toxicity Assay

This assay specifically interrogates effects on mitochondrial respiration, a common off-target liability.[16]

Step-by-Step Protocol (Seahorse XF Analyzer):

  • Cell Plating: Cells are seeded into a Seahorse XF cell culture microplate and incubated overnight.

  • Assay Preparation: The sensor cartridge is hydrated, and the assay medium is prepared.

  • Compound Injection: The test compound and various mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) are loaded into the injection ports of the sensor cartridge.

  • Assay Execution: The plate is placed in the Seahorse analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the test compound and the modulators.

  • Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiration, are calculated from the OCR profile. A significant change in these parameters indicates mitochondrial toxicity.

Data Presentation: Comparative Cellular Toxicity Profile
Assay Cell Line IC50 of Lead Compound IC50 of Comparator Interpretation
General Cytotoxicity HepG2> 100 µM75 µMThe lead compound shows a better safety margin in a liver cell model. The comparator's acidity may contribute to higher cytotoxicity.
General Cytotoxicity HEK293> 100 µM90 µMBoth compounds show low general cytotoxicity in a kidney cell line.
Mitochondrial Respiration HepG2No significant effect at 50 µMModerate inhibition of basal respiration at 50 µMThe lead compound appears safer regarding mitochondrial function, a key advantage.
Decision Pathway: From Screening Hit to Mechanistic Assay

cell_based_workflow cluster_input Input cluster_primary_assay Primary Cellular Assays cluster_secondary_assay Mechanism-Specific Follow-up cluster_output Output start Hit from In Vitro Screen (e.g., Mitochondrial Complex I Binding) cytotox General Cytotoxicity Assay (e.g., CellTiter-Glo) Determine IC50 start->cytotox decision Is IC50 < 10x On-Target EC50? cytotox->decision mito_tox Mitochondrial Toxicity Assay (e.g., Seahorse OCR) report Cellular Liability Report mito_tox->report Characterize Liability decision->mito_tox Yes decision->report No (Acceptable Window)

Caption: Decision tree for cell-based off-target investigation.

Part 4: In Vivo Toxicology – The Whole Organism View

Expertise & Rationale: The ultimate test of a compound's safety profile is its evaluation in a living organism. In vivo toxicology studies provide essential data on systemic exposure, tolerability, and potential organ-specific toxicities that cannot be fully recapitulated in vitro.[17][18] A non-GLP (Good Laboratory Practice) dose range-finding study in rodents is a standard initial step to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[17] This study informs the design of future GLP-compliant studies required for regulatory submission.

Methodology: Rodent 7-Day Repeat Dose-Finding Study

This study aims to assess the safety and tolerability of the NCE after daily administration for one week.

Step-by-Step Protocol:

  • Animal Model: Male and female Sprague-Dawley rats are used (n=3-5 per sex per group).[18]

  • Dose Groups: Typically, four groups are established: a vehicle control and three dose levels of the test compound (e.g., 10, 50, and 200 mg/kg), administered via the intended clinical route (e.g., oral gavage).

  • Administration: The compound is administered once daily for 7 consecutive days.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity. Body weights and food consumption are recorded regularly.

  • Terminal Procedures: On day 8, animals are euthanized.

  • Blood Collection: Blood samples are collected for hematology (complete blood count) and clinical chemistry analysis (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).

  • Necropsy and Histopathology: A full gross necropsy is performed. Key organs (e.g., liver, kidneys, heart, spleen, brain) are weighed and preserved for microscopic histopathological examination by a veterinary pathologist.

  • Analysis: All data are compiled to identify any dose-dependent adverse effects and to determine a preliminary No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation: Summary of In Vivo Findings
Parameter Lead Compound Findings (at 200 mg/kg) Comparator Findings (at 200 mg/kg) Interpretation
Clinical Observations No adverse findings.Mild transient lethargy post-dosing.Lead compound is better tolerated at high doses.
Body Weight Normal weight gain.Slight reduction in weight gain vs. control.Comparator may have mild systemic effects impacting appetite or metabolism.
Clinical Pathology No significant changes.Minor, non-significant elevation in ALT.Suggests potential for mild liver stress with the comparator, warranting monitoring in longer studies.
Histopathology No treatment-related microscopic findings.No treatment-related microscopic findings.No overt organ toxicity was observed for either compound at the microscopic level in this short-term study.
Preliminary NOAEL ≥ 200 mg/kg/day50 mg/kg/dayThe lead compound demonstrates a superior safety profile in this initial in vivo assessment.
Experimental Workflow: In Vivo Toxicology Study

in_vivo_workflow cluster_setup Study Setup cluster_execution In-Life Phase (7 Days) cluster_analysis Terminal Phase & Analysis cluster_output Output start Select Rodent Model (e.g., Rat) groups Establish Dose Groups (Vehicle, Low, Mid, High) start->groups dosing Daily Dosing groups->dosing observations Daily Clinical Observations, Body Weights, Food Intake dosing->observations clin_path Clinical Pathology (Hematology, Blood Chemistry) observations->clin_path At Study Termination histopath Gross Necropsy & Histopathology of Organs observations->histopath At Study Termination report Toxicology Report (Identify NOAEL) clin_path->report histopath->report

Caption: Standard workflow for a non-GLP repeat-dose toxicology study.

Conclusion and Integrated Assessment

The systematic evaluation of off-target effects is not a linear process but an integrated, iterative cycle of prediction, testing, and refinement. This guide outlines a robust, industry-standard framework for characterizing the safety profile of a novel chemical entity, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol .

Based on our hypothetical comparative data, the introduction of the oxetane-3-ol moiety as a bioisostere for a carboxylic acid appears to confer a favorable safety profile. The lead compound demonstrated:

  • Improved Cellular Safety: Higher IC50 in cytotoxicity assays and a lack of mitochondrial toxicity compared to its carboxylic acid analog.

  • Superior In Vivo Tolerability: A higher preliminary NOAEL was established, with no adverse clinical observations at doses where the comparator showed mild effects.

While the lead compound flagged potential for weak hERG inhibition and interaction with CYP enzymes, these were comparable to or better than the alternative and represent manageable risks that can be addressed through further dose-response characterization and medicinal chemistry efforts.

This multi-pronged approach, combining in silico, in vitro, and in vivo methodologies, provides the comprehensive data package necessary to make an informed decision. It allows for the confident progression of candidates with a higher probability of success, ultimately de-risking the complex journey of drug development and paving the way for safer medicines.

References

  • MDPI. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available at: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

  • Berman, F. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Available at: [Link]

  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. Available at: [Link]

  • Sharma, A. K. et al. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. PMC. Available at: [Link]

  • MolToxPred. (2024). Small molecule toxicity prediction using machine learning approach. Available at: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]

  • Biosig Lab. (n.d.). toxCSM | Home. Available at: [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Available at: [Link]

  • National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC. Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacology and Toxicology. Available at: [Link]

  • ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77 - Functional Panels. Available at: [Link]

  • National Institutes of Health. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link]

  • Schrödinger. (n.d.). Computational Predictive Toxicology. Available at: [Link]

  • PubMed Central. (n.d.). Advancing Toxicology Research Using In Vivo High Throughput Toxicology with Small Fish Models. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Labtoo. (n.d.). Toxicity - In vivo models. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Available at: [Link]

  • Pharmaron. (n.d.). In vivo Models For Efficacy Testing I CRO Services. Available at: [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. Available at: [Link]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Available at: [Link]

  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. Available at: [Link]

  • bioRxiv.org. (2026). Rational scaffold design mitigates mitochondrial complex I off-target inhibition in bifunctional degraders. Available at: [Link]

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

  • MDPI. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Available at: [Link]

  • ResearchGate. (2022). Serotonin-releasing agents with reduced off-target effects. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • National Institutes of Health. (n.d.). Oxetan-3-ol | C3H6O2 | CID 9942117. PubChem. Available at: [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Wikipedia. (n.d.). 3-Oxetanone. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of the novel chemical compound 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. As a research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a precautionary principle, deriving procedural steps from the chemical's structure, the known hazards of its functional groups, and established regulatory standards for hazardous waste management.

The primary objective is to ensure the safety of laboratory personnel and to prevent environmental contamination through a robust, self-validating disposal protocol. Adherence to these guidelines is critical for maintaining compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

Hazard Assessment: A Structural Analysis

Understanding the disposal requirements for a novel compound begins with a thorough assessment of its potential hazards, inferred from its constituent functional groups.

  • Amino Group (-NH₂): The primary amine imparts a basic character to the molecule, making it potentially corrosive to skin, eyes, and mucous membranes. Amino alcohols, as a class, are often treated as corrosive substances.[5]

  • Fluorine Substitution (-F): The carbon-fluorine (C-F) bond is exceptionally strong and stable. This stability suggests the compound may be resistant to natural degradation, classifying it as a potentially persistent organic pollutant. Halogenated organic compounds require specific disposal protocols to prevent their release into the environment.[6] High-temperature incineration is often the required method for destroying such persistent chemicals.[7]

  • Oxetane Ring: This four-membered ether ring is strained, though less so than an epoxide (oxirane). While the ring itself imparts some reactivity, the primary disposal concerns stem from the other functional groups.[8][9][10]

  • Hydroxyl Group (-OH): The alcohol functional group contributes to the molecule's polarity and potential for irritation.

Based on this analysis, 3-(2-Amino-1-fluoroethyl)oxetan-3-ol must be handled and disposed of as hazardous chemical waste . It should be presumed to be corrosive, an irritant, and environmentally persistent.

Potential Hazard Classification Basis (Functional Group) Primary Safety Concern
Corrosive Amino GroupSevere skin burns and eye damage
Irritant Amino, Hydroxyl, OxetaneSkin, eye, and respiratory tract irritation[8][11]
Environmental Persistence Fluoroethyl GroupResistance to degradation, potential for bioaccumulation
Toxicity (Precautionary)Unknown; treat as toxic to be safe

Personnel Protection and Handling

Prior to handling 3-(2-Amino-1-fluoroethyl)oxetan-3-ol for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Mandatory PPE Requirements:

  • Eye Protection: Safety goggles with side-shields or a full-face shield are required to protect against splashes.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A lab coat is mandatory. For larger quantities, an impervious apron is recommended.[12]

  • Work Area: All handling of this compound, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]

Step-by-Step Disposal Protocol

Disposal of this compound must not be done via sink or drain, nor should it be left to evaporate in a fume hood.[4][6][13] It must be collected as hazardous waste for pickup by a certified environmental management service.

Step 1: Container Selection and Preparation

  • Select a waste container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically suitable.[14]

  • Ensure the container has a secure, leak-proof screw cap.[3][15]

  • If reusing a container, it must be triple-rinsed, with the first rinse collected as hazardous waste.[13][16] However, using a new, dedicated container is the best practice.

Step 2: Waste Labeling

  • Label the waste container before adding any waste.

  • The label must, at a minimum, include the following information as mandated by OSHA's Hazard Communication Standard and EPA regulations:[4][17][18]

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-(2-Amino-1-fluoroethyl)oxetan-3-ol" .

    • An indication of the hazards: "Corrosive, Irritant, Halogenated Organic" . Check the appropriate hazard pictograms if available on your institution's waste tags.

    • The date of waste generation (when the first drop of waste enters the container).

    • The name and contact information of the Principal Investigator or responsible party.

Step 3: Waste Accumulation and Segregation

  • Carefully transfer the waste into the prepared, labeled container inside a chemical fume hood.

  • Crucially, this waste must be segregated as HALOGENATED ORGANIC WASTE. Do not mix it with non-halogenated solvents, acids, bases, or other reactive chemicals.[6][14] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[13][15]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of laboratory personnel and away from sources of ignition or incompatibility.[14] Use secondary containment (e.g., a plastic tub) to prevent spills.[13]

Step 4: Arranging for Disposal

  • Once the container is full (do not exceed 90% capacity) or has been in storage for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.[3][19]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[4][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol.

G cluster_prep Preparation Phase cluster_contain Containment Phase cluster_storage Storage & Disposal Phase Start Compound to be Disposed Assess Assess Hazards (Corrosive, Irritant, Halogenated) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE WorkArea Work in Fume Hood PPE->WorkArea Container Select Compatible Container (e.g., HDPE) WorkArea->Container Label Affix 'Hazardous Waste' Label (Name, Hazards, Date) Container->Label Transfer Transfer Waste to Container Label->Transfer Seal Securely Seal Container Transfer->Seal Segregate Segregate as HALOGENATED ORGANIC WASTE Seal->Segregate Store Store in Secondary Containment in Satellite Accumulation Area Segregate->Store Pickup Request EHS Waste Pickup Store->Pickup End Disposal via Licensed Contractor (High-Temp Incineration) Pickup->End

Caption: Waste Disposal Workflow for 3-(2-Amino-1-fluoroethyl)oxetan-3-ol.

Emergency Procedures

  • Spills: In case of a small spill within the fume hood, absorb the material with a compatible absorbent (e.g., sand or vermiculite).[5] Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol, protecting themselves, their colleagues, and the environment.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Complying With OSHA's Hazardous M
  • What Are the OSHA Requirements for Chemical Storage?
  • OSHA Hazard Communic
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Princeton University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Safety Data Sheet: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd.
  • Safety Data Sheet: Oxetan-3-ol. Fisher Scientific.
  • Safety D
  • Safety Data Sheet: 3-Oxetanone. Fisher Scientific.
  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. AALRR.
  • Safety Data Sheet: (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.
  • Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine. ChemScene.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Management of Hazardous Waste Procedure. Yale EHS.
  • Safety Data Sheet: Oxetan-3-one. Apollo Scientific.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Hazardous Waste Disposal Guide. Dartmouth EHS.
  • Hazardous Waste Disposal Guide. Northwestern University ORS.
  • Safety D
  • Safety Data Sheet: 3-Methyl-3-oxetanemethanol. Sigma-Aldrich.
  • Safety D
  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford Department of Chemistry.
  • Laboratory Liquid Waste Disposal Flow Chart. The University of Tokyo.
  • Waste Disposal Manual. University of Louisville DEHS.
  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.
  • Transamination and Deamination | Amino Acid Metabolism. OnCourse NEET-PG.
  • Amino Acids: Disposal of Nitrogen. Pharmacy 180.

Sources

Personal protective equipment for handling 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol (CAS No. 1800560-27-3). As a novel building block in drug discovery, specific hazard data is limited. Therefore, this guide is built upon a conservative assessment of its constituent functional groups: a fluoroalkylamine and a strained oxetane ring. The protocols herein are designed to ensure the highest level of safety for all laboratory personnel.

At-a-Glance Hazard Assessment

Hazard CategoryInferred RiskRationale and Precautionary Action
Acute Toxicity (Oral) Harmful if swallowed. [2]The amino group suggests potential toxicity. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation. [1][2]Amines and fluorinated compounds can be irritating to the skin. Avoid all direct skin contact by using appropriate gloves and a lab coat.[3][4]
Serious Eye Damage/Irritation Causes serious eye damage. [1][2]This is a significant risk associated with amines and other reactive functional groups. Chemical splash goggles and a face shield are required.[5]
Respiratory Irritation May cause respiratory irritation. [1][2]The compound may be irritating to the respiratory tract if inhaled as a dust or aerosol. All handling must be conducted in a certified chemical fume hood.[6]
Reactivity Potential for hazardous reactions. The strained oxetane ring can undergo ring-opening with strong acids or bases.[7] The compound is incompatible with strong oxidizing agents.[1]

Pre-Handling Checklist & Workflow

Before any work begins, verify the following. This checklist serves as a go/no-go decision point for safe operation.

Mandatory Pre-Operation Safety Checks
Operational Workflow Diagram

The following diagram outlines the standard workflow for handling 3-(2-Amino-1-fluoroethyl)oxetan-3-ol. Adherence to this sequence minimizes risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Required PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_waste 3. Prepare Labeled Waste Container prep_hood->prep_waste handle_retrieve 4. Retrieve Compound from Storage handle_weigh 5. Weigh Compound handle_retrieve->handle_weigh handle_dissolve 6. Prepare Solution handle_weigh->handle_dissolve handle_react 7. Add to Reaction Vessel handle_dissolve->handle_react clean_dispose 8. Dispose of Contaminated Materials clean_decon 9. Decontaminate Work Surface clean_dispose->clean_decon clean_doff 10. Doff PPE Correctly clean_decon->clean_doff clean_wash 11. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Standard operational workflow for handling the compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection.[10][11]

Protection LevelItemSpecification & Rationale
Primary Containment Certified Chemical Fume Hood This is the most critical piece of safety equipment. It provides primary containment to prevent inhalation of dust or aerosols and protects the user from splashes.[6] All weighing, transfers, and reactions must be performed inside the hood.
Secondary Protection (Body & Face) Flame-Resistant Lab Coat Worn at all times in the lab to protect against splashes and spills.[4][5]
Chemical Splash Goggles Must be worn at all times. They provide a seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient.[3][5]
Face Shield Required over chemical splash goggles when handling the neat compound or concentrated solutions, especially during transfers where the risk of a splash is highest.[5]
Secondary Protection (Hands) Double Gloving Use two pairs of gloves to provide robust protection and a safe method for removing the outer, potentially contaminated glove.
Inner Glove Nitrile Glove (≥4 mil thickness): Provides a baseline of chemical resistance and dexterity.
Outer Glove Neoprene or Butyl Rubber Gloves: These materials offer enhanced protection against a wider range of chemicals, including potential reactive intermediates. Always check the manufacturer's compatibility chart.[4]
Foot Protection Closed-toe Shoes Made of a non-porous material (e.g., leather) to protect feet from spills.[12]

Safe Handling and Operational Plan

Step 1: Weighing and Transfer
  • Perform all operations within a chemical fume hood with the sash at the lowest feasible height.

  • Don all required PPE as specified in Section 3, including double gloves and a face shield over goggles.

  • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Carefully transfer the required amount of 3-(2-Amino-1-fluoroethyl)oxetan-3-ol to the weigh boat using a clean spatula.

  • Record the weight, close the primary container, and ensure the cap is secure.

  • Use the same spatula to transfer the weighed solid into the receiving vessel (e.g., a flask containing solvent).

Step 2: Solution Preparation and Reaction
  • When adding the compound to a solvent, do so slowly and with stirring to control any potential exothermic event.

  • If adding to a reaction mixture, ensure the addition is controlled via a solid addition funnel or by adding a solution of the compound dropwise.

  • Be aware of chemical incompatibilities. Avoid strong acids, which can catalyze the ring-opening of the oxetane, and strong oxidizing agents.[1][7]

Spill Management and Emergency Procedures

Immediate and correct response is critical.

Emergency Response Decision Tree

G cluster_exposure Personal Exposure cluster_no_exposure No Personal Exposure start Spill Occurs check_exposure Personal Exposure? start->check_exposure exp_skin Skin Contact: Rinse with copious water for 15 min. Remove contaminated clothing. check_exposure->exp_skin Yes (Skin) exp_eye Eye Contact: Flush with eyewash for 15 min. Hold eyelids open. check_exposure->exp_eye Yes (Eyes) check_size Spill Size? check_exposure->check_size No seek_medical Seek Immediate Medical Attention exp_skin->seek_medical exp_eye->seek_medical spill_small Small Spill (<100 mL/10g) Inside Fume Hood check_size->spill_small Small spill_large Large Spill (>100 mL/10g) Or Outside Fume Hood check_size->spill_large Large handle_small 1. Alert others in the area. 2. Absorb with chemical absorbent. 3. Collect into waste container. 4. Decontaminate area. spill_small->handle_small handle_large 1. Alert others and evacuate the area. 2. Call Emergency Response (e.g., EHS). 3. Do NOT attempt to clean up. spill_large->handle_large

Caption: Decision tree for spill and exposure response.

Waste Disposal Plan

Improper disposal is a serious safety and compliance violation.

  • Classification: As a fluorinated organic compound, all waste containing 3-(2-Amino-1-fluoroethyl)oxetan-3-ol must be classified as Halogenated Organic Waste .[6][13]

  • Segregation: Do NOT mix halogenated waste with non-halogenated waste.[14] This is critical because disposal methods differ significantly, and cross-contamination increases disposal costs and environmental impact.[14]

  • Containers:

    • Use only designated, leak-proof, and sealable waste containers.[9][14]

    • The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste".[9][13]

    • List all chemical constituents and their approximate percentages on the waste tag. Do not use abbreviations.[9]

  • Solid Waste: All contaminated disposable materials (e.g., gloves, weigh boats, paper towels, silica gel) must also be placed in the designated solid Halogenated Organic Waste container.

  • Storage: Keep waste containers closed at all times except when adding waste.[9] Store in a well-ventilated area, away from heat or ignition sources.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready.[Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services.[Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency.[Link]

  • Product and Company Identification. 3M.[Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips.[Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.[Link]

  • 3-(2-Aminoethyl)oxetan-3-ol. PubChem, National Institutes of Health.[Link]

  • Safety Data Sheet - 3-Oxetanone. Acros Organics.[Link]

  • Hazard Summary - Fluorine. New Jersey Department of Health.[Link]

  • Fluorine. Princeton University Environmental Health & Safety.[Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.[Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate.[Link]

  • Fluorine Safety. Purdue University Department of Chemistry.[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews.[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.